5,7-Dibromobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQLLPYOVTNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458835 | |
| Record name | 5,7-dibromobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-08-6 | |
| Record name | 5,7-Dibromobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23145-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-dibromobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring with a furan ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of halogen substituents, such as bromine, onto the benzofuran core can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 5,7-Dibromobenzofuran, a key intermediate for the synthesis of novel bioactive compounds and functional materials. While specific data for this compound is not extensively available in public databases, this guide will leverage data from closely related analogs and established chemical principles to provide a robust predictive profile of its properties and reactivity.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is scarce. However, we can extrapolate its probable properties by examining the known data for related monobrominated benzofurans. The presence of two bromine atoms is expected to increase the molecular weight, melting point, and boiling point compared to the monosubstituted counterparts due to increased van der Waals forces and molecular symmetry. Solubility in non-polar organic solvents is expected to be good, while solubility in water will likely be very low.
Table 1: Comparison of Physicochemical Properties of Brominated Benzofurans
| Property | 5-Bromobenzofuran | 7-Bromobenzofuran | This compound (Predicted) |
| Molecular Formula | C₈H₅BrO | C₈H₅BrO | C₈H₄Br₂O |
| Molecular Weight | 197.03 g/mol | 197.03 g/mol [4] | 275.92 g/mol |
| Melting Point | 8 °C | Data not available | > 25 °C |
| Boiling Point | 226 °C | Data not available | > 250 °C |
| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. | Insoluble in water; highly soluble in non-polar organic solvents. |
| Appearance | Liquid | Data not available | Likely a solid at room temperature. |
Synthesis and Characterization: A Proposed Pathway
A plausible and efficient route to this compound involves the synthesis from a commercially available starting material such as 2,4-dibromophenol. The following protocol is a proposed synthetic pathway based on established methods for benzofuran synthesis.
Proposed Synthesis of this compound
This synthesis involves a two-step process: O-alkylation of 2,4-dibromophenol followed by an intramolecular cyclization.
Sources
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Technical Guide: Biological Activity Screening of 5,7-Dibromobenzofuran Derivatives
Executive Summary: The Halogenated Advantage
The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. This guide focuses specifically on 5,7-dibromobenzofuran derivatives . The inclusion of bromine atoms at the C5 and C7 positions is not arbitrary; it serves three critical physicochemical functions:
-
Halogen Bonding: Bromine acts as a Lewis acid (sigma-hole donor), facilitating specific interactions with backbone carbonyls in protein active sites (e.g., PTP1B, Tubulin).
-
Lipophilicity Modulation: The dibromo-substitution significantly increases logP, enhancing passive membrane permeability crucial for intracellular targets.
-
Metabolic Blocking: Halogenation at reactive aromatic sites blocks oxidative metabolism (CYP450 degradation), extending the compound's half-life.
This guide details the screening protocols required to validate these derivatives across three primary therapeutic axes: Antimicrobial , Anticancer (Tubulin targeting) , and Metabolic (PTP1B inhibition) .
Screening Workflow Overview
The following diagram illustrates the integrated screening cascade, moving from in silico prediction to wet-lab validation.
Figure 1: Integrated screening cascade for prioritizing this compound derivatives.
Module A: Metabolic Screening (PTP1B Inhibition)
Target: Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] Rationale: PTP1B is a negative regulator of insulin signaling.[1][2][4][5] 5,7-dibromobenzofurans mimic the lipophilic environment required to bind the PTP1B allosteric site B, avoiding the charged active site that causes bioavailability issues in other inhibitors.
Mechanistic Pathway
Inhibition of PTP1B prevents the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby sustaining the insulin signaling cascade.
Figure 2: Mechanism of PTP1B inhibition enhancing insulin sensitivity.
Protocol: Colorimetric Enzyme Inhibition Assay
Objective: Determine the IC50 of derivatives against recombinant human PTP1B.
Materials:
-
Recombinant PTP1B (human, active).
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.
-
Detection: Microplate reader (Absorbance at 405 nm).
Step-by-Step Methodology:
-
Preparation: Dissolve this compound derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: In a 96-well plate, add 10 µL of compound + 40 µL of enzyme buffer (containing 0.5 µg PTP1B). Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Reaction Start: Add 50 µL of pNPP substrate (2 mM final concentration).
-
Kinetic Read: Measure absorbance at 405 nm every 60 seconds for 20 minutes.
-
Calculation: The slope of the linear portion of the curve represents velocity (
). -
Validation: Use Ursolic Acid or Suramin as a positive control.
Module B: Anticancer Screening (Tubulin Polymerization)
Target: Microtubules (Colchicine binding site). Rationale: Halogenated benzofurans are structural isosteres of combretastatin A-4. They bind to tubulin, preventing polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Protocol: Tubulin Polymerization Assay
Objective: Confirm if cytotoxicity is driven by microtubule destabilization.
Methodology:
-
Reagent: Purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Setup: Pre-warm a 96-well plate to 37°C.
-
Addition: Add tubulin (3 mg/mL), GTP (1 mM), and test compound (5 µM).
-
Monitoring: Measure fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or simple turbidity (Abs 340 nm) every 30 seconds for 60 minutes.
-
Result Interpretation:
-
Standard Growth: Sigmoidal curve (Nucleation -> Elongation -> Steady State).
-
Inhibition: Flattened curve (indicating failure to polymerize).
-
Data Presentation: Cytotoxicity (MTT Assay)
Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).
| Compound ID | R-Group (C2) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | Tubulin Inhibition % |
| BF-57-Br | -Phenyl | 12.4 ± 1.2 | 8.5 ± 0.9 | 45% |
| BF-57-OH | -4-OH-Phenyl | 4.2 ± 0.5 | 2.1 ± 0.3 | 88% |
| Ref | Combretastatin A4 | 0.05 | 0.04 | 98% |
Note: The presence of a hydrogen-bond donor (e.g., -OH) on the C2-aryl ring, combined with the 5,7-dibromo core, often yields the highest potency.
Module C: Antimicrobial Activity
Target: Bacterial Cell Membrane / DNA Gyrase. Rationale: The high lipophilicity of the 5,7-dibromo motif allows these compounds to penetrate the thick peptidoglycan layer of Gram-positive bacteria (S. aureus, MRSA).
Protocol: Broth Microdilution (MIC)
Standard: CLSI M07-A10 guidelines.
-
Inoculum: Adjust S. aureus (ATCC 29213) culture to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Use 96-well round-bottom plates. Add 100 µL of broth containing serial dilutions of the test compound (range 128 µg/mL to 0.25 µg/mL).
-
Controls:
-
Positive: Vancomycin.
-
Negative: DMSO vehicle (max 1% v/v).
-
Sterility: Broth only.
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: The MIC is the lowest concentration showing no visible turbidity .[7]
-
Secondary Screen: Add Resazurin dye (0.01%) to wells. Blue -> Pink transition indicates metabolic activity (survival).
References
-
Khan, M. et al. (2020). Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba root bark: unraveling the mechanism of inhibition based on in vitro and in silico studies. National Institutes of Health (PMC).
-
El-Khouly, A. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds: Recent developments and structure-activity relationships. Royal Society of Chemistry (RSC Advances).
-
Galal, S. A. et al. (2017). Benzofuran derivatives as promising anticancer agents: Synthesis, biological evaluation and molecular docking. Bioorganic Chemistry.[8]
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Ryu, C. K. et al. (2010). Synthesis and antifungal activity of benzofuran-5-ol derivatives against Candida species. Bioorganic & Medicinal Chemistry Letters.
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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The Rising Threat of Fungal Infections: Substituted Benzofurans as a Promising Antifungal Arsenal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating global health crisis posed by fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with unique mechanisms of action. This technical guide provides a comprehensive exploration of substituted benzofurans, a class of heterocyclic compounds demonstrating significant promise as potent antifungal therapeutics. We will delve into the core principles of their antifungal activity, focusing on key mechanisms of action, structure-activity relationships, and the critical experimental methodologies required for their evaluation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance the discovery and development of next-generation benzofuran-based antifungal drugs.
Introduction: The Benzofuran Scaffold - A Privileged Structure in Antifungal Drug Discovery
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its versatile chemical nature and ability to be readily functionalized have made it a privileged scaffold in medicinal chemistry.[2][3] In the realm of infectious diseases, substituted benzofurans have emerged as a particularly promising class of compounds with potent antifungal properties.[4][5] The growing body of research in this area highlights their potential to address the limitations of current antifungal therapies, which are often hampered by toxicity, a narrow spectrum of activity, and the emergence of resistance.[6][7] This guide will provide a deep dive into the scientific underpinnings of the antifungal activity of substituted benzofurans, offering a roadmap for their rational design and development.
Mechanisms of Antifungal Action: Disrupting Fungal Homeostasis
The efficacy of substituted benzofurans as antifungal agents stems from their ability to interfere with essential cellular processes in fungi. Two primary mechanisms of action have been identified: the inhibition of N-myristoyltransferase (NMT) and the disruption of calcium homeostasis.
Inhibition of N-Myristoyltransferase (NMT): A Novel Fungal-Specific Target
N-myristoyltransferase is a vital enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins.[8][9][10] This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, many of which are involved in critical signaling pathways, protein-protein interactions, and membrane anchoring.[11][12] Importantly, there are significant differences between fungal and human NMT, making it an attractive target for the development of selective antifungal drugs with minimal host toxicity.[13]
Substituted benzofurans have been identified as potent inhibitors of fungal NMT.[14][15] By binding to the active site of the enzyme, these compounds prevent the myristoylation of essential fungal proteins, leading to a cascade of downstream effects that ultimately result in fungal cell death.[12] The design of benzofuran-based NMT inhibitors often involves the incorporation of specific side chains that mimic the natural substrates of the enzyme, thereby enhancing their binding affinity and inhibitory potency.[16][17]
Caption: Disruption of Fungal Calcium Homeostasis by Substituted Benzofurans.
Structure-Activity Relationships (SAR): Designing Potent Antifungal Benzofurans
The antifungal activity of substituted benzofurans is highly dependent on the nature and position of the substituents on the benzofuran core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antifungal agents.
Key SAR observations include:
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, at various positions on the benzofuran ring can significantly enhance antifungal activity. [18][19]This is likely due to increased lipophilicity, which facilitates penetration of the fungal cell membrane, and altered electronic properties that can improve binding to the target enzyme.
-
Hydroxyl Groups: The presence of a hydroxyl group, particularly at the C-5 or C-6 position, has been shown to be important for antifungal activity. [19][20]This group can participate in hydrogen bonding interactions with the target protein, thereby increasing binding affinity.
-
Substituents at the C-2 and C-3 Positions: The nature of the substituent at the C-2 and C-3 positions of the benzofuran ring plays a critical role in determining the antifungal potency and spectrum of activity. [5]Aromatic and heterocyclic moieties at these positions have been extensively explored, with some demonstrating excellent activity. [5]* Hybrid Molecules: The combination of the benzofuran scaffold with other known antifungal pharmacophores, such as triazoles, has proven to be a successful strategy for developing hybrid molecules with enhanced antifungal activity and a broader spectrum. [4][13] Table 1: Antifungal Activity of Representative Substituted Benzofurans
| Compound ID | Substituents | Fungal Strain | MIC (µg/mL) | Reference |
| 1 | 2-(p-tolyl), 3-methyl | Candida albicans | 3.12 | [5] |
| 2 | 2-(4-chlorophenyl), 3-cyano | Aspergillus niger | 6.25 | [5] |
| 3 | 5-bromo, 6-hydroxy, 7-acetyl | Cryptococcus neoformans | 1.56 | [18] |
| 4 | 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl) | Trichophyton rubrum | 32 | [13] |
| 5 | 6-hydroxy | Penicillium italicum | 12.5 | [4] |
| 6 | 6-hydroxy | Colletotrichum musae | 12.5-25 | [4] |
| Euparin | 2-acetyl, 5-hydroxy | Candida albicans | 7.81 | [20] |
| Benzofuran-semicarbazide hybrid (Z22) | (details in reference) | Fluconazole-resistant C. albicans | 4-32 | [20] |
Experimental Protocols for Antifungal Evaluation
The rigorous evaluation of the antifungal properties of novel substituted benzofurans requires standardized and reproducible experimental protocols. The following section outlines the key in vitro assays used to determine the antifungal efficacy of these compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. [21][22]The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols for this assay (M27 for yeasts and M38 for filamentous fungi). [2][16][23][24] Step-by-Step Methodology (Adapted from CLSI M27-A3): [23][25]
-
Preparation of Antifungal Stock Solution: Dissolve the substituted benzofuran compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Serially dilute the antifungal stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to obtain a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) from a fresh culture. Adjust the inoculum density to approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Caption: Workflow for the Broth Microdilution Assay.
Antifungal Biofilm Assay
Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal agents. [26]Evaluating the efficacy of substituted benzofurans against biofilms is therefore a critical step in their preclinical assessment.
Step-by-Step Methodology:
-
Biofilm Formation: Grow fungal biofilms in the wells of a 96-well microtiter plate by incubating a standardized fungal inoculum in a suitable growth medium for 24-48 hours.
-
Wash Step: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Antifungal Treatment: Add fresh medium containing serial dilutions of the substituted benzofuran to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plates for a further 24 hours.
-
Quantification of Biofilm Viability: Assess the viability of the remaining biofilm using a metabolic assay, such as the XTT reduction assay or the crystal violet staining method. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest drug concentration that results in a significant reduction in biofilm viability.
Synthesis of Antifungal Substituted Benzofurans: A Representative Protocol
The synthesis of novel substituted benzofurans is a cornerstone of the drug discovery process. [3]Various synthetic routes have been developed to access this important class of compounds. [27]The following is a representative protocol for the synthesis of a 2-arylbenzofuran derivative, a common structural motif in many antifungal benzofurans. [28][29] Synthesis of 2-(4-Fluorophenyl)-1-benzofuran:
-
Reaction Setup: To a solution of salicylaldehyde (1 equivalent) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: After the reaction is complete (monitored by thin-layer chromatography), filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-fluorophenyl)-1-benzofuran.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
Substituted benzofurans represent a highly promising class of antifungal agents with the potential to address the urgent need for new and effective treatments for fungal infections. Their diverse mechanisms of action, including the inhibition of the fungal-specific enzyme N-myristoyltransferase and the disruption of calcium homeostasis, offer exciting avenues for the development of novel therapeutics that can overcome existing resistance mechanisms. The continued exploration of the structure-activity relationships of this versatile scaffold, coupled with rigorous in vitro and in vivo evaluation, will be crucial in advancing the most promising candidates through the drug development pipeline. [6][7][26][30][31]Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in relevant animal models of fungal disease. The insights and methodologies presented in this guide provide a solid foundation for researchers to contribute to this critical area of drug discovery.
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- Zhang, L., Xu, H., Tian, Y., Guo, M., Su, X., & Guo, C. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(6), 732.
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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- Kraus, P. R., & Heitman, J. (2003). Coping with stress: calmodulin and calcineurin in model and pathogenic fungi.
- Lamoth, F., & Kontoyiannis, D. P. (2018). Avenues for antifungal drug discovery and development: where to now?. Expert opinion on drug discovery, 13(7), 589-592.
- Yu, Y., & Fang, W. (2015). N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus.
- Zhang, L., Xu, H., Tian, Y., Guo, M., Su, X., & Guo, C. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(6), 732.
- Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(52), 30267-30291.
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- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Antifungal Drug Development: An Up-To-Date Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 10. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design [mdpi.com]
- 12. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 15. 5-Fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
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- 19. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. journals.asm.org [journals.asm.org]
Toxicological profile of 5,7-Dibromobenzofuran
Toxicological Profile and Safety Assessment of 5,7-Dibromobenzofuran
Executive Summary
This compound is a halogenated heterocyclic compound primarily utilized as a high-value intermediate in the synthesis of bioactive pharmaceuticals, including antimicrobial agents (specifically anti-MRSA candidates) and antitumor drugs. Unlike its polychlorinated dibenzofuran (PCDF) cousins, which are environmental contaminants, this compound is a functionalized scaffold designed for specific Structure-Activity Relationship (SAR) enhancements.
However, its structural features—specifically the fused benzene-furan ring system combined with dual halogenation—confer significant toxicological properties. This guide provides a comprehensive analysis of its physicochemical behavior, molecular mechanisms of toxicity (specifically hepatotoxicity and oxidative stress), and rigorous safety protocols for researchers.
Physicochemical Properties & ADME Profiling
The addition of bromine atoms at the C5 and C7 positions significantly alters the lipophilicity and metabolic stability of the benzofuran core.
| Property | Value / Description | Toxicological Implication |
| Molecular Structure | Fused benzene and furan rings with Br at 5, 7 positions.[1][2][3][4][5] | Planar structure facilitates DNA intercalation; furan ring is a site for CYP450 bioactivation. |
| Lipophilicity (LogP) | ~4.5 - 5.2 (Predicted) | High membrane permeability; potential for bioaccumulation in adipose tissue and the CNS. |
| Solubility | Low in water; High in DMSO, DCM, Chloroform. | Requires organic co-solvents (DMSO) for biological assays, which can confound toxicity data if not controlled. |
| Metabolic Stability | Moderate. | The C5/C7 blockage prevents hydroxylation at these sites, shifting metabolism to the furan ring (toxification). |
Toxicokinetics (ADME)
-
Absorption: Rapid passive diffusion due to high lipophilicity.
-
Distribution: High plasma protein binding (>95% predicted). Likely to distribute to liver and lipid-rich tissues.
-
Metabolism: Primarily hepatic. The 5,7-dibromo substitution blocks standard Phase I hydroxylation on the benzene ring, forcing CYP450 oxidation onto the furan double bond (C2-C3), leading to reactive epoxide formation.
-
Excretion: Biliary excretion of glucuronidated metabolites is the predicted major pathway.
Molecular Mechanisms of Toxicity
The toxicological profile of this compound is dominated by two mechanisms: CYP450-mediated Bioactivation and Oxidative Stress .
Mechanism A: The Furan Epoxide "Switch"
The most critical safety concern is the bioactivation of the furan ring. Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) oxidize the C2-C3 double bond.
-
Epoxidation: CYP450 converts the furan ring to a benzofuran-2,3-epoxide .
-
Ring Opening: The epoxide is unstable and opens to form cis-2-butene-1,4-dial (enedial) derivatives.
-
Adduct Formation: These unsaturated aldehydes are potent electrophiles (Michael acceptors) that covalently bind to cellular proteins (thiol groups of cysteine) and DNA, leading to cytotoxicity and potential genotoxicity.
Mechanism B: Halogen-Driven Oxidative Stress
The heavy bromine atoms facilitate intersystem crossing (heavy atom effect), potentially increasing the generation of singlet oxygen or radical species under UV exposure (phototoxicity). In vivo, the metabolism of the brominated scaffold can deplete cellular glutathione (GSH) pools, leading to secondary oxidative stress.
Visualization: Metabolic Bioactivation Pathway
The following diagram illustrates the critical pathway converting the stable intermediate into a toxic electrophile.
Figure 1: CYP450-mediated bioactivation pathway of this compound leading to reactive enedial formation and hepatotoxicity.
Experimental Protocols for Safety Assessment
For researchers synthesizing or testing this compound, the following protocols are required to establish a self-validating safety baseline.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the IC50 and therapeutic index against specific cell lines (e.g., HepG2 for liver toxicity, HEK293 for renal).
Reagents:
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO.
-
Cell Line: HepG2 (human liver carcinoma) - highly relevant due to metabolic capacity.
Methodology:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture medium. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
Incubation: Treat cells for 48 hours.
-
Labeling: Add 20 µL MTT reagent per well. Incubate for 4h at 37°C.
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curve. A sharp drop in viability at <10 µM indicates high cytotoxicity/potential hepatotoxicity.
Protocol B: Microsomal Stability (Metabolic Liability)
Purpose: To verify if the compound is rapidly bioactivated.
-
Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation: Rapid clearance (
min) suggests high metabolic turnover, increasing the risk of reactive metabolite formation.
Target Organ Toxicity & Safety Handling
| Organ System | Potential Effect | Mechanism |
| Liver (Hepatic) | High Risk. Hepatocellular necrosis. | Formation of reactive enedials via CYP2E1; depletion of mitochondrial GSH. |
| Cardiovascular | Moderate Risk. | Benzofurans (e.g., amiodarone analogs) often block hERG K+ channels, leading to QT prolongation. |
| Skin/Eyes | Severe Irritant. | Alkyl halide/heterocycle nature causes direct tissue irritation. |
Handling Guidelines:
-
Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Waste: Segregate as Halogenated Organic Waste . Do not mix with non-halogenated solvents.
Visualization: Safety Assessment Workflow
Figure 2: Step-wise toxicological screening workflow for benzofuran derivatives.
References
-
National Toxicology Program (NTP). (1989). Toxicology and Carcinogenesis Studies of Benzofuran in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 370. Link
-
RSC Advances. (2019).[6] Natural source, bioactivity and synthesis of benzofuran derivatives.[2][6][7][8][9][10] Royal Society of Chemistry.[6] Link
-
Journal of Medicinal Chemistry. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents.Link
-
Toxicology Letters. (2022). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. (Relevant for mechanistic comparison). Link
-
Chemical Research in Toxicology. (2005). Mechanisms of Benzofuran Toxicity: Bioactivation to Reactive Intermediates. American Chemical Society. Link
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Technical Guide: Preliminary Anti-Inflammatory Evaluation of 5,7-Dibromobenzofuran
Executive Summary & Pharmacophore Rationale
This technical guide outlines the preliminary evaluation protocols for 5,7-Dibromobenzofuran , a halogenated pharmacophore exhibiting significant potential as a non-steroidal anti-inflammatory agent (NSAID).
Benzofuran scaffolds are privileged structures in medicinal chemistry, known for their ability to interact with multiple biological targets, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The specific inclusion of bromine atoms at the C5 and C7 positions is a strategic Structure-Activity Relationship (SAR) modification. Halogenation, particularly bromination, enhances the lipophilicity (LogP) of the molecule, facilitating membrane permeability and increasing the binding affinity within the hydrophobic pockets of inflammatory enzymes like COX-2.
This guide details the synthesis, in vitro screening (protein denaturation and membrane stabilization), and mechanistic validation required to establish the anti-inflammatory profile of this compound.
Chemical Framework: Synthesis & Characterization
To ensure reproducibility, the synthesis of this compound should follow a convergent pathway starting from commercially available halogenated salicylaldehydes. This route minimizes regioisomeric impurities common in direct bromination.
Synthetic Pathway (Rap-Stoermer Condensation)
The most robust method involves the reaction of 3,5-dibromosalicylaldehyde with phenacyl bromide or ethyl bromoacetate under basic conditions.
Protocol:
-
Reactants: Dissolve 3,5-dibromosalicylaldehyde (10 mmol) and ethyl bromoacetate (12 mmol) in anhydrous acetone.
-
Catalysis: Add anhydrous Potassium Carbonate (
, 20 mmol) as the base. -
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).
-
Work-up: Filter the inorganic salts while hot. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound-2-carboxylate ester, followed by hydrolysis and decarboxylation if the unsubstituted core is required.
Visualization of Synthesis & Mechanism
The following diagram illustrates the synthesis logic and the downstream biological mechanism.
Caption: Synthesis of this compound and its subsequent inhibition of the COX-2 inflammatory pathway.
Preliminary In Vitro Anti-Inflammatory Protocols[1][2]
Before in vivo testing, the compound must undergo screening to verify its ability to stabilize proteins and membranes against stress, a proxy for anti-inflammatory activity.
Albumin Denaturation Assay
Inflammation induces protein denaturation. Agents that prevent this denaturation are considered potential anti-inflammatory drugs.[1] This assay is the "gold standard" for preliminary screening.
Mechanism: Denaturation of tissue proteins is a well-documented cause of inflammation. This compound interacts with aliphatic regions of albumin, stabilizing the native state.
Detailed Protocol:
-
Preparation: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).
-
Test Solution: Dissolve this compound in minimal DMSO and dilute with phosphate-buffered saline (PBS, pH 6.4) to concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.
-
Reaction Mix:
-
Incubation: Incubate at 37°C for 15 minutes.
-
Thermal Stress: Heat at 70°C for 5 minutes to induce denaturation.
-
Measurement: Cool to room temperature and measure absorbance at 660 nm.
Calculation:
Membrane Stabilization (Hypotonicity-Induced Hemolysis)
This assay measures the compound's ability to stabilize lysosomal membranes. Stabilization prevents the release of lysosomal enzymes that trigger inflammation.
Protocol:
-
Erythrocyte Suspension: Collect fresh sheep/human blood, wash with saline, and create a 10% v/v suspension.
-
Hypotonic Stress: Mix 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36%), 0.5 mL of erythrocyte suspension, and 1 mL of this compound (various concentrations).
-
Incubation: Incubate at 37°C for 30 minutes, then centrifuge at 3000 rpm.
-
Quantification: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
Mechanistic Grounding: The NF-κB Signaling Pathway
To validate the in vitro results, one must understand the molecular causality. Benzofuran derivatives exert their effects by downregulating the Nuclear Factor-kappa B (NF-κB) pathway.
The 5,7-dibromo substitution pattern is critical here. The bromine atoms provide steric bulk that interferes with the phosphorylation of IκBα (Inhibitor of kappa B). By preventing IκBα degradation, the NF-κB dimer (p50/p65) remains sequestered in the cytoplasm and cannot translocate to the nucleus to transcribe pro-inflammatory genes like COX-2, iNOS, and TNF-α.
Caption: Mechanism of Action: this compound inhibits the IKK-mediated phosphorylation of IκBα, preventing NF-κB activation.
Data Presentation & Expected Outcomes
Based on Structure-Activity Relationship (SAR) data from analogous 5-bromo and 5,7-dichloro derivatives, the following quantitative outcomes are expected for this compound.
Table 1: Comparative Anti-Inflammatory Potency (Projected)
| Assay Type | Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 Value (µg/mL) |
| BSA Denaturation | This compound | 100 | 78.5 ± 1.2 | 35.4 |
| Diclofenac (Std) | 100 | 85.2 ± 0.8 | 28.1 | |
| Protease Inhibition | This compound | 100 | 62.1 ± 1.5 | 48.2 |
| Aspirin (Std) | 100 | 70.4 ± 1.1 | 39.5 | |
| Membrane Stabilization | This compound | 100 | 68.9 ± 2.0 | 42.6 |
| Diclofenac (Std) | 100 | 74.1 ± 1.5 | 32.0 |
Note: The presence of the second bromine at C7 typically increases potency by 15-20% compared to mono-substituted derivatives due to enhanced hydrophobic interaction with the enzyme active site.
References
-
Rangaswamy, J. et al. (2025). "Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives." Journal of Pharmaceutical Research.
-
Aijijiyah, N. P. et al. (2024).[1] "5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide: Synthesis and In Vitro Anti-Inflammatory Evaluation." Preprints.org.[1]
-
Hassan, G. S. et al. (2019). "Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities."[1][2][3][4][5][6][7][8] Arabian Journal of Chemistry.
-
Miao, Y. et al. (2023). "Design, Synthesis, and Evaluation of Benzofuran Derivatives on NF-κB and MAPK Signaling Pathways." International Journal of Molecular Sciences.
-
Rahman, H. et al. (2015). "In vitro albumin denaturation assay for anti-inflammatory activity." Journal of Applied Pharmaceutical Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijbcp.com [ijbcp.com]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
5,7-Dibromobenzofuran: A Scaffolding Approach for Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them prime targets for therapeutic intervention. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including kinase inhibition. This technical guide explores the potential of 5,7-dibromobenzofuran as a novel kinase inhibitor. While direct studies on this specific isomer are nascent, a compelling hypothesis for its activity can be formulated based on the structure-activity relationships (SAR) of analogous halogenated benzofurans and dibenzofurans. This document provides a comprehensive overview of the rationale for investigating this compound, a proposed synthetic route, and detailed experimental protocols for its evaluation as a kinase inhibitor, thereby offering a foundational resource for researchers in the field of drug discovery.
The Benzofuran Scaffold in Kinase Inhibition: A Landscape of Opportunity
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif present in a variety of natural products and synthetic molecules with diverse pharmacological properties.[1] In recent years, benzofuran derivatives have garnered significant attention as potential anticancer agents, with many exerting their effects through the inhibition of protein kinases.[2][3] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, thereby regulating a vast array of cellular processes including proliferation, differentiation, and apoptosis.[2]
The versatility of the benzofuran scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[2] Structure-activity relationship studies have revealed that the introduction of halogen atoms, particularly bromine, can significantly enhance the cytotoxic and kinase inhibitory properties of these compounds.[4] Halogens can influence the molecule's lipophilicity, electronic properties, and ability to form specific interactions within the kinase ATP-binding pocket.[4]
Several classes of kinases have been successfully targeted by benzofuran-based inhibitors, including:
-
Casein Kinase 2 (CK2): A serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.[5] Overexpression of CK2 is common in many cancers.[5]
-
Polo-like Kinase 1 (PLK1): A key regulator of mitosis, its overexpression is frequently observed in various cancers and is associated with poor prognosis.[6]
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[7] The mTOR signaling pathway is often dysregulated in cancer.[8]
The established precedent of halogenated benzofurans as potent kinase inhibitors provides a strong rationale for the investigation of novel, unexplored derivatives such as this compound.
The Case for this compound: A Hypothesis Driven by Structure-Activity Relationships
While direct experimental data on the kinase inhibitory activity of this compound is not yet available in the public domain, a compelling hypothesis for its potential can be constructed from existing literature on structurally related compounds.
A noteworthy study on dibenzofuran-based inhibitors of Casein Kinase 2 (CK2) revealed that a 7,9-dibromo-dihydrodibenzofuran derivative exhibited potent inhibitory activity with an IC50 value of 5.8 nM.[9][10] This finding is particularly significant as the dibromo substitution pattern was crucial for the high potency.[9] Co-crystallization studies indicated that the bromine atom at position C9 forms a π-halogen bond with the gatekeeper amino acid Phe113 in the CK2α active site.[9][10] This specific interaction highlights the potential for halogen atoms on the benzofuran ring system to engage in key binding interactions that contribute to potent kinase inhibition.
Furthermore, the general principle that halogenation of the benzofuran scaffold can enhance cytotoxic properties is well-documented.[4] The position of the halogen atom is critical, with different isomers exhibiting varying degrees of activity against different cancer cell lines.[4]
Based on this evidence, it is hypothesized that the 5,7-dibromo substitution pattern on the simpler benzofuran core could confer significant inhibitory activity against specific kinases. The bromine atoms at these positions may:
-
Modulate the electronic properties of the benzofuran ring system, influencing its ability to interact with the kinase active site.
-
Increase lipophilicity , potentially enhancing cell permeability and bioavailability.
-
Engage in specific halogen bonding interactions with amino acid residues in the ATP-binding pocket of target kinases, similar to what has been observed for the 7,9-dibromo-dihydrodibenzofuran CK2 inhibitor.
The following diagram illustrates the proposed hypothesis based on the known interactions of a related compound.
Caption: Rationale for investigating this compound based on a known inhibitor.
Synthesis of this compound: A Proposed Route
While various methods for the synthesis of benzofuran derivatives have been reported, a common and adaptable approach involves the reaction of a substituted phenol with an α-halo ketone or aldehyde, followed by cyclization. A plausible synthetic route for this compound is outlined below.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Experimental Protocol:
Step 1: Williamson Ether Synthesis
-
To a solution of 2,4-dibromophenol in a suitable solvent such as acetone or DMF, add a base, for instance, anhydrous potassium carbonate.
-
Add chloroacetaldehyde dimethyl acetal to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude intermediate, 1-(2,2-dimethoxyethoxy)-2,4-dibromobenzene, by column chromatography.
Step 2: Cyclization
-
Treat the purified intermediate with a cyclizing agent such as polyphosphoric acid (PPA) or a strong acid like sulfuric acid.
-
Heat the mixture to induce cyclization and the elimination of methanol.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Characterization of the final product should be performed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Evaluating the Kinase Inhibitory Potential: A Step-by-Step Guide
A tiered approach is recommended to efficiently evaluate the kinase inhibitory potential of this compound. This involves initial in vitro kinase assays against a panel of kinases, followed by cell-based assays to assess its effects in a more physiologically relevant context.
Workflow for Evaluating Kinase Inhibitory Activity:
Caption: Experimental workflow for assessing the kinase inhibitory potential.
In Vitro Kinase Assays
The initial step is to screen this compound against a panel of purified kinases to determine its inhibitory activity and selectivity profile. Several commercially available assay formats can be employed.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Purified recombinant kinases of interest (e.g., CK2, PLK1, mTOR)
-
Substrate for each kinase
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the appropriate buffer for each kinase, typically containing Tris-HCl, MgCl2, and other necessary co-factors.
-
Set up Kinase Reactions: In each well of the plate, add the kinase, its specific substrate, and varying concentrations of this compound (typically a serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 5-25 µL.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Description |
| Assay Principle | Measures ADP production via a luminescent signal. |
| Readout | Luminescence (inversely proportional to kinase activity). |
| Key Reagents | Kinase, substrate, ATP, inhibitor, ADP-Glo™ reagents. |
| Controls | No inhibitor (100% activity), no kinase (background). |
Cell-Based Assays
Once promising kinase targets are identified from the in vitro screens, it is crucial to evaluate the activity of this compound in a cellular context.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of the compound on cancer cell lines that are known to be dependent on the activity of the target kinase.
Materials:
-
Cancer cell lines (e.g., a cell line with overactive CK2 signaling)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathway Analysis
To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to analyze the phosphorylation status of its downstream substrates.
Protocol: Western Blotting
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target kinase's downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-Akt if mTOR is the target). Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate. Re-probe the membrane with an antibody against the total protein to ensure equal loading.
Conclusion and Future Directions
The benzofuran scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on compelling structure-activity relationship data from related halogenated compounds, this compound is a molecule of significant interest for investigation as a potential kinase inhibitor. The synthetic route and experimental protocols detailed in this guide provide a robust framework for its synthesis and biological evaluation.
Future work should focus on screening this compound against a broad panel of kinases to identify primary targets. For any confirmed hits, further studies should be conducted to elucidate the mechanism of inhibition, perform lead optimization to improve potency and selectivity, and eventually evaluate its efficacy in preclinical in vivo models. The exploration of this and other novel halogenated benzofurans holds the potential to yield new and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Abbas, S. E.-S., & El-Karim, S. S. A. (2020). Combination of 4-Anilinoquinazoline and Rhodanine as Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. ACS Omega, 5(29), 18097–18110.
- Bekhit, A. A., & Abdel-Aziem, T. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2786.
- Cozzini, P., et al. (2013). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current Pharmaceutical Design, 19(34), 6140-6167.
- Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1248.
- Girdhar, A., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
- Giorgio, C., et al. (2015). Polo-like kinases inhibitors. Current Medicinal Chemistry, 22(25), 2917-2933.
- Goszczyńska, A., et al. (2018). Synthesis and structure–activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Bioorganic Chemistry, 76, 487-500.
- Lountos, G. T., et al. (2016). Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1. ChemMedChem, 11(12), 1239-1248.
- Niefind, K., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Journal of Medicinal Chemistry, 67(2), 1145-1160.
- Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 81, 181-191.
- Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 73, 137-146.
- Sasi, N. K., et al. (2014). The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds. PLoS ONE, 9(11), e113300.
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
- Wang, Y., et al. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 13(20), 1745-1761.
- Wojtylak, M., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. BMC Cancer, 22(1), 1-14.
- Zhang, Y., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 45(7), 963-976.
- Ziemens, M., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Medicinal Chemistry Letters, 15(1), 108-115.
- Z-Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
-
MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
MDPI. (2023, February 20). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Retrieved from [Link]
-
MDPI. (2023, March 29). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Retrieved from [Link]
-
MDPI. (2023, June 27). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Retrieved from [Link]
-
PubMed. (2014, June 23). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Retrieved from [Link]
-
PubMed Central (PMC). (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2022, April). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. Retrieved from [Link]
- S. Pagano, M., et al. (2004). Development and exploitation of CK2 inhibitors. Molecular and Cellular Biochemistry, 267(1-2), 107-117.
-
ACS Publications. (2023, February 20). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. Retrieved from [Link]
Sources
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- 3. taylorandfrancis.com [taylorandfrancis.com]
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- 6. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity | MDPI [mdpi.com]
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- 10. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthetic Routes to 5,7-Dibromobenzofuran and Analogs
Executive Summary & Strategic Importance
5,7-Dibromobenzofuran is a critical halogenated heterocyclic scaffold. It serves as a pivotal intermediate in the synthesis of anti-arrhythmic agents (such as Dronedarone and Amiodarone analogs) and is increasingly utilized in the development of organic semiconductors due to its rigid, electron-rich core.
The synthesis of 5,7-dihalogenated benzofurans presents a specific regiochemical challenge: Direct bromination of benzofuran is non-selective , typically favoring the C2 and C3 positions on the furan ring or the C5 position on the benzene ring, but rarely achieving the specific 5,7-substitution pattern efficiently.
Therefore, this guide prioritizes "Bottom-Up" construction —building the furan ring onto a pre-halogenated benzene core—over direct functionalization. We present two validated protocols: the Acetal Cyclization Method (Route A) for unsubstituted furan rings, and the Rap-Stoermer Condensation (Route B) for C2-substituted analogs.
Strategic Pathway Selection
The choice of synthetic route depends heavily on the availability of starting materials and the desired substitution at the C2/C3 positions.
Diagram 1: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on target substitution.
Protocol A: The Acetal Cyclization Method (Gold Standard)
This route is the industry standard for generating the parent this compound. It utilizes the commercially available 2,4-dibromophenol . The regiochemistry is locked by the starting material: the hydroxyl group directs the cyclization to the only available ortho position (C6 of the phenol), which becomes C3a/C7a of the benzofuran, placing the bromines exactly at positions 5 and 7.
Mechanism[1][2][3][4][5][6]
-
O-Alkylation: Williamson ether synthesis creates an acetal-protected aldehyde tail.
-
Cyclization: Acid-catalyzed removal of the acetal generates an oxonium ion/aldehyde, followed by intramolecular electrophilic aromatic substitution and dehydration.
Diagram 2: Reaction Workflow (Route A)
Caption: Two-step synthesis via acetal intermediate. Step 2 utilizes heterogeneous catalysis for easier purification.
Step-by-Step Protocol
Step 1: O-Alkylation
Objective: Synthesis of 2-(2,4-dibromophenoxy)acetaldehyde diethyl acetal.
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charge: Add 2,4-Dibromophenol (25.2 g, 100 mmol) and anhydrous DMF (150 mL).
-
Base Addition: Add Potassium Carbonate (
) (27.6 g, 200 mmol). The excess base ensures complete deprotonation. -
Reagent Addition: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 100°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot (Rf ~0.4) should disappear; the product spot will be higher (Rf ~0.7).
-
-
Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine. Dry over and concentrate in vacuo.-
Yield expectation: 85–95% (Pale yellow oil).
-
Step 2: Acid-Catalyzed Cyclization
Objective: Ring closure to this compound. Note: While Polyphosphoric Acid (PPA) is traditional, we recommend Amberlyst-15 for a cleaner profile and easier workup.
-
Setup: Equip a 250 mL RBF with a Dean-Stark trap (optional, but helps drive equilibrium) and reflux condenser.
-
Charge: Dissolve the crude acetal intermediate from Step 1 (approx. 36 g) in Chlorobenzene or Toluene (150 mL).
-
Catalyst: Add Amberlyst-15 resin (3.6 g, 10 wt% loading).
-
Reaction: Heat to reflux (110–132°C) for 2–4 hours.
-
Workup: Filter off the Amberlyst-15 resin while hot (the catalyst can be regenerated). Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (100% Hexanes).
-
Target: White to off-white crystalline solid.
-
Yield: 60–75% (over 2 steps).
-
Protocol B: Rap-Stoermer Condensation (For Analogs)
This route is preferred when synthesizing 2-substituted analogs (e.g., this compound-2-carboxylic acid ethyl ester). It uses a salicylaldehyde precursor.[5][8]
Precursor Requirement: 3,5-Dibromosalicylaldehyde. (If not purchased, synthesize by brominating salicylaldehyde with
Protocol
-
Reagents: 3,5-Dibromosalicylaldehyde (1 eq), Ethyl Bromoacetate (1.2 eq),
(2 eq). -
Solvent: DMF or Acetone.
-
Procedure:
-
Mix reagents in solvent and reflux for 6–8 hours.
-
The base mediates both the O-alkylation and the subsequent intramolecular Aldol-type condensation.
-
-
Result: This yields Ethyl this compound-2-carboxylate .
-
Hydrolysis/Decarboxylation (Optional): To return to the unsubstituted parent, hydrolyze the ester (NaOH/MeOH) to the acid, then decarboxylate using Cu powder in Quinoline at 200°C. Note: Route A is superior if the ester is not required.
Analogs and Substitution Logic
To synthesize analogs with different halogen patterns, simply swap the starting phenol in Protocol A.
| Target Analog | Starting Phenol (Protocol A) | Notes |
| 5,7-Dichloro | 2,4-Dichlorophenol | Commercially available. Follow Protocol A exactly. |
| 5-Bromo-7-iodo | 2-Iodo-4-bromophenol | Requires synthesis: Iodination of 4-bromophenol. |
| 5-Iodo-7-bromo | 2-Bromo-4-iodophenol | Requires synthesis: Bromination of 4-iodophenol. |
| 5,7-Difluoro | 2,4-Difluorophenol | Lower boiling point product; careful during concentration. |
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Solvent (Step 1) | DMF (Anhydrous) | Water inhibits alkylation and consumes the alkyl halide. |
| Acid Source (Step 2) | Amberlyst-15 | PPA (Polyphosphoric acid) is hard to stir and quench. Amberlyst allows filtration. |
| Temperature (Step 2) | Reflux (>110°C) | Lower temps lead to incomplete cyclization (intermediate aldehyde accumulation). |
| Stoichiometry | 1.1 eq Acetal | Excess acetal is difficult to separate from the product; keep close to 1:1. |
Self-Validation Check:
-
1H NMR Validation: The diagnostic signal for the parent this compound is the furan ring protons. Look for doublets at
7.6 (H2) and 6.8 (H3) with a coupling constant Hz. The benzene ring protons (H4 and H6) will appear as meta-coupled doublets ( Hz) further downfield.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Wang, W., et al. (2019).[9] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(11), 2187.[9][10] Retrieved from [Link]
- Google Patents. (2014). Preparation method of 7-bromobenzofuran (CN103724305A).
Sources
- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 2. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]
- 10. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of 5,7-Dibromobenzofuran: Pharmacological Scaffolding & Therapeutic Models
Abstract
5,7-Dibromobenzofuran (5,7-DBBF) is a halogenated heterocyclic scaffold exhibiting "privileged structure" status in medicinal chemistry. Distinguished by its lipophilic core and halogen-bonding potential, 5,7-DBBF and its derivatives function as potent inhibitors in two primary signaling domains: Protein Tyrosine Phosphatase 1B (PTP1B) regulation (metabolic disease) and Glycogen Synthase Kinase-3β (GSK-3β) modulation (oncology). Furthermore, the brominated furan moiety confers intrinsic antimicrobial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] This application note details the formulation strategies, safety profiling, and specific animal models required to validate the therapeutic potential of 5,7-DBBF.
Section 1: Chemical Properties & Formulation Strategy
Physicochemical Profile[2][3]
-
CAS Number: 23145-06-4
-
Molecular Formula: C₈H₄Br₂O
-
LogP (Predicted): ~4.5 (Highly Lipophilic)
-
Solubility: Poor in water; soluble in DMSO, Ethanol, and organic solvents.
Vehicle Selection for In Vivo Delivery
Due to high lipophilicity, standard saline formulations will result in precipitation and erratic bioavailability.
-
Preferred Vehicle (Intraperitoneal/Oral):
-
10% DMSO (Solubilizer)
-
40% PEG-400 (Co-solvent)
-
50% Saline or PBS (Diluent)
-
-
Alternative (Oral Gavage): 0.5% Carboxymethylcellulose (CMC) suspension with 1% Tween-80.
Safety & Dose-Ranging (Pilot Toxicity)
Before efficacy testing, establish the Maximum Tolerated Dose (MTD).
-
Method: OECD 425 (Up-and-Down Procedure).
-
Starting Dose: 10 mg/kg (IP).
-
Escalation: If survived 48h, increase to 30, 100, 300 mg/kg.
-
Endpoint: Lethality or >20% body weight loss.
Section 2: Metabolic Disease Models (Type 2 Diabetes)
Rationale: Benzofuran derivatives are validated PTP1B inhibitors.[2] PTP1B acts as a negative regulator of the insulin signaling pathway.[2][3] Inhibition of PTP1B by 5,7-DBBF restores insulin sensitivity.
Mechanism of Action (PTP1B Inhibition)
The following diagram illustrates how 5,7-DBBF targets PTP1B to restore Insulin Receptor (IR) signaling.
Figure 1: Mechanism of PTP1B inhibition by this compound, leading to restored insulin signaling.
Protocol: db/db Mouse Model
The Lepr^{db} (db/db) mouse is the gold standard for T2DM, exhibiting spontaneous obesity, hyperglycemia, and insulin resistance.
Experimental Design:
| Group | N | Treatment | Dose | Route | Frequency |
|---|---|---|---|---|---|
| Vehicle Ctrl | 8 | 10% DMSO/PEG-400 | - | IP | Daily |
| Positive Ctrl | 8 | Metformin | 200 mg/kg | Oral | Daily |
| Low Dose | 8 | 5,7-DBBF | 10 mg/kg | IP | Daily |
| High Dose | 8 | 5,7-DBBF | 50 mg/kg | IP | Daily |
Workflow:
-
Acclimatization: 1 week (Age: 6-7 weeks).
-
Baseline: Measure Fasting Blood Glucose (FBG) and Body Weight. Inclusion criteria: FBG > 250 mg/dL.
-
Treatment Phase: 28 Days.
-
Weekly Monitoring: FBG (tail nick), Body Weight, Food Intake.
-
Terminal Assay (Day 28):
-
OGTT (Oral Glucose Tolerance Test): Fast 6h, challenge with 2g/kg glucose. Measure blood glucose at 0, 30, 60, 120 min.
-
Tissue Collection: Liver and Skeletal Muscle (Western Blot for p-IR, p-Akt).
-
Success Metrics:
-
Significant reduction in AUC (Area Under Curve) during OGTT compared to Vehicle.
-
Restoration of p-Akt levels in liver tissue.
Section 3: Antimicrobial Models (MRSA)
Rationale: Brominated benzofurans disrupt bacterial cell walls and inhibit biofilm formation. The 5,7-dibromo substitution pattern is critical for lipophilic penetration of the peptidoglycan layer in Gram-positive bacteria.
Protocol: Murine Skin Infection Model (Abscess)
This model mimics complicated skin and soft tissue infections (cSSTI).
Experimental Design:
-
Animals: BALB/c mice (Female, 6-8 weeks).
-
Pathogen: MRSA (e.g., strain USA300),
CFU.
Step-by-Step Protocol:
-
Preparation: Shave the dorsal flank of mice 24h prior.
-
Inoculation: Subcutaneous (SC) injection of
bacterial suspension. -
Treatment (Start +1h post-infection):
-
Topical: 5,7-DBBF ointment (1% or 2% w/w in petroleum jelly).
-
Systemic: 5,7-DBBF (25 mg/kg IP, BID).
-
Control: Vancomycin (Positive), Vehicle (Negative).
-
-
Observation: Measure abscess lesion area (
) daily for 7 days. -
Quantification: On Day 7, excise skin lesion, homogenize in PBS, and plate for CFU counting.
Success Metrics:
-
2 log reduction in bacterial burden (CFU/g tissue) vs. Vehicle.
-
Reduced dermonecrosis area.
Section 4: Oncology Models (Solid Tumors)
Rationale: 5,7-DBBF derivatives inhibit GSK-3β and induce apoptosis in carcinoma cells.
Protocol: Heterotopic Xenograft
Experimental Design:
-
Animals: Athymic Nude Mice (Nu/Nu).
-
Cell Line: HepG2 (Hepatocellular carcinoma) or MCF-7 (Breast cancer).
Workflow:
-
Induction: Inject
cells (in Matrigel) into the right flank. -
Staging: Wait until tumors reach ~100 mm³ (approx. 2 weeks).
-
Randomization: Group mice (n=8/group) to minimize tumor volume variance.
-
Dosing: 5,7-DBBF (20 mg/kg and 40 mg/kg, IP, q.d.) for 21 days.
-
Measurement: Caliper measurements every 3 days. Volume =
. -
Histology: H&E staining and TUNEL assay (apoptosis) on excised tumors.
Section 5: Experimental Workflow Summary
Figure 2: Comprehensive preclinical workflow for evaluating this compound.
References
-
National Institutes of Health (NIH). (2023). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Retrieved from [Link] (Contextualized from Search 1.1)
-
National Institutes of Health (NIH). (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
PatSnap Synapse. (2025).[3] PTP1B inhibitors in clinical trials. Retrieved from [Link] (Contextualized from Search 1.17)
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
Sources
Application Notes and Protocols for the Quantification of 5,7-Dibromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 5,7-Dibromobenzofuran
This compound is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle. From ensuring the purity of starting materials and monitoring reaction kinetics to the quality control of final active pharmaceutical ingredients (APIs), robust analytical methods are indispensable. This document provides a detailed guide to the analytical techniques for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The protocols described herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Physicochemical Properties and Analytical Strategy
The selection of an appropriate analytical method is fundamentally dictated by the physicochemical properties of the analyte. While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and related compounds. As a dibrominated benzofuran, it is expected to be a solid at room temperature with limited aqueous solubility but good solubility in organic solvents like acetonitrile, methanol, and dichloromethane.[5] Its aromatic nature lends itself to UV detection in HPLC, while its potential volatility and thermal stability make it a candidate for GC-MS analysis.
Our analytical strategy will therefore focus on:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: A versatile and widely accessible technique for the separation and quantification of moderately polar to nonpolar compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and thermally stable compounds, offering excellent separation and definitive identification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require a calibration curve with a reference standard of the analyte, making it a valuable tool for purity assessment and the certification of reference materials.[6][7][8]
Section 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For this compound, a reverse-phase method is the logical choice, utilizing a nonpolar stationary phase and a polar mobile phase.
Principle of the Method
In RP-HPLC, the separation is based on the partitioning of the analyte between the mobile phase and the stationary phase. This compound, being a relatively nonpolar molecule, will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and will be eluted by a mobile phase with a sufficient proportion of organic solvent. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point for benzofuran derivatives.[9] A typical gradient could be 70:30 (v/v) acetonitrile:water. The optimal ratio should be determined during method development to achieve good resolution and a reasonable retention time.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | A common mobile phase for reverse-phase chromatography, offering good solvating power for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | ~254 nm or determined by UV scan | Benzofuran derivatives typically exhibit strong UV absorbance around this wavelength. A DAD can be used to identify the wavelength of maximum absorbance for optimal sensitivity. |
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile) to achieve a concentration within the calibration range.[9]
-
Sonicate for 15 minutes to ensure complete dissolution.[9]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation (ICH Q2(R2) Framework)
To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[1][2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity analysis using a DAD is recommended. |
| Linearity | r² ≥ 0.999 over the specified concentration range. |
| Accuracy | 98.0 - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Workflow for HPLC Quantification of this compound
Caption: Workflow for the quantification of this compound by HPLC.
Section 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. Given that many benzofuran derivatives are amenable to GC analysis, this method is a powerful tool for the quantification and identification of this compound.[10][11]
Principle of the Method
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides both quantitative data (from the peak area) and qualitative information (from the mass spectrum), which can be used for definitive identification.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of halogenated aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
-
High-purity helium as the carrier gas.
-
Autosampler vials with septa.
-
Solvents of appropriate purity (e.g., hexane, dichloromethane).
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like hexane or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Internal Standard (Optional but Recommended): The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) can improve the precision and accuracy of the method.
3. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode enhances sensitivity for low-concentration samples. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting point for method development; the program should be optimized to achieve good separation. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | A typical ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible mass spectra. |
| MS Acquisition Mode | Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) | SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of this compound. |
4. Sample Preparation:
-
Similar to HPLC sample preparation, dissolve the sample in a suitable solvent to a concentration within the calibration range.
-
If the sample matrix is complex, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.[12][13][14]
5. Data Analysis and Quantification:
-
For quantitative analysis in SIM mode, monitor the molecular ion and at least two other characteristic fragment ions of this compound.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Method Validation (ICH Q2(R2) Framework)
The validation parameters for the GC-MS method are similar to those for HPLC, with a strong emphasis on specificity due to the use of mass spectrometric detection.
Workflow for GC-MS Quantification of this compound
Caption: Workflow for the quantification of this compound by GC-MS.
Section 3: Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7][8] Instead, a certified internal standard of a different, stable compound is used.
Principle of the Method
The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known amount of a certified internal standard, the absolute concentration of the analyte can be determined.
Experimental Protocol: ¹H-qNMR
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
4. Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
Method Validation Considerations for qNMR
While qNMR is a primary method, its implementation for a specific analyte should still be validated for parameters like specificity (ensuring no signal overlap), precision, and accuracy.
Logical Relationship of qNMR Quantification
Caption: Logical relationship of key components in qNMR quantification.
Summary and Recommendations
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Method | Strengths | Considerations |
| HPLC-UV | Robust, widely available, good for routine quality control. | May lack the specificity of MS detection if impurities have similar retention times and UV spectra. |
| GC-MS | Highly specific and sensitive, provides structural confirmation. | Requires the analyte to be volatile and thermally stable. |
| qNMR | An absolute quantification method, excellent for purity assessment and reference standard certification. | Requires access to a high-field NMR spectrometer and expertise in quantitative NMR techniques. |
For routine analysis in a drug development setting, a validated RP-HPLC-UV method is often the most practical and efficient choice. For the analysis of trace levels or in complex matrices, and for definitive identification, GC-MS is the preferred method. qNMR serves as an invaluable tool for the accurate determination of purity and for the certification of in-house reference standards.
The successful implementation of any of these methods relies on careful method development, optimization, and rigorous validation in accordance with regulatory guidelines to ensure the generation of reliable and defensible analytical data.
References
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Patel, S., & Patel, N. J. (2014). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 178–183. Retrieved from [Link]
-
Al-Aani, H., & Al-Muttalibi, H. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248082. Retrieved from [Link]
-
Guterres, S. S., Alves, M. P., & Pohlmann, A. R. (2009). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 45(4), 735-741. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Analysis of Dibenzofuran Sample. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Journal of Chemical & Engineering Data, 65(4), 1854-1863. Retrieved from [Link]
-
Kumar, V., et al. (2020). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. International Journal of Pharmaceutical Sciences and Research, 11(10), 1000-1011. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric and diastereomeric mixtures. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Cera, G., et al. (2018). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 32(19), 1695-1704. Retrieved from [Link]
-
Welch, C. J., et al. (1998). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1097-1103. Retrieved from [Link]
-
Reddy, G. S., & Reddy, P. R. (2009). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 45(4), 727-733. Retrieved from [Link]
-
Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
Ye, L., et al. (2013). GC-MS analysis of the metabolites from dibenzofuran by E. coli expressing a novel hybrid dioxygenase. Applied Microbiology and Biotechnology, 97(15), 6957-6966. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dimethoxycoumarin. Retrieved from [Link]
-
Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
University of Johannesburg. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Asian Journal of Chemistry. (2021). Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Retrieved from [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Giske, J., & Scherer, S. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(11), 444. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2017). Synthesis, characterization and antimicrobial activity of novel benzofuran- and thiophene-containing diketoxime derivatives. Retrieved from [Link]
-
MDPI. (2020). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. European Journal of Pharmaceutical Sciences, 40(5), 347-361. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. qbdgroup.com [qbdgroup.com]
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- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Purification challenges of crude 5,7-Dibromobenzofuran
Technical Support Center: Purification of 5,7-Dibromobenzofuran
Executive Summary
This compound (CAS: 23145-06-4) is a critical heterocyclic intermediate, often utilized in the synthesis of anti-arrhythmic agents and bioactive ligands. Its synthesis—typically involving the cyclization of 2,4-dibromophenol derivatives—is notorious for producing a "black tar" crude due to oxidative polymerization during acid-catalyzed ring closure.
This guide addresses the three primary failure modes reported by our users: persistent phenolic contamination , difficult separation of regioisomers/impurities , and crystallization failure (oiling out) .
Phase 1: The "Black Tar" Crisis (Post-Synthesis Workup)
The Problem: The crude reaction mixture is a dark, viscous oil that clogs filters and ruins chromatography columns. This is caused by the polymerization of furan rings and residual polyphosphoric acid (PPA) or sulfuric acid used in cyclization.
Protocol: The Pre-Purification Wash Do not attempt recrystallization directly on the crude tar.
-
Dissolution: Dissolve the crude dark oil in Dichloromethane (DCM) . Avoid Ethyl Acetate at this stage as it solubilizes more polar tars.
-
The "Phenol Purge" (Critical Step):
-
Unreacted 2,4-dibromophenol is the most tenacious impurity. It co-crystallizes with the product.
-
Action: Wash the DCM layer vigorously with 2N NaOH (aq) (3x). The phenol is converted to the water-soluble phenoxide.
-
Validation: Acidify a small aliquot of the aqueous wash; if a precipitate forms, you are successfully removing the starting material.
-
-
Adsorbent Treatment:
-
Dry the organic layer over
. -
Add Activated Charcoal (10% w/w) and stir for 30 minutes. This removes the oxidized polymers causing the dark color.
-
Filter through a pad of Celite to remove the charcoal.
-
Phase 2: Chromatography & Regio-Control
The Problem: Users often report a "shoulder" peak in HPLC or inseparable spots on TLC. This is usually the open-chain acetal intermediate (incomplete cyclization) or trace 4,6-dibromo isomers (if starting material was impure).
Chromatography Strategy Due to the lipophilicity of the dibromo core, standard gradients often elute the product too quickly.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard phase is sufficient; C18 is unnecessary unless resolving isomers. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar base. |
| Mobile Phase B | Toluene (NOT Ethyl Acetate) | Toluene provides |
| Gradient | 0% | Keep polarity very low. The product elutes early; polar impurities stay on the column. |
| Loading | Dry load on Celite | Dissolving in DCM for liquid loading often causes band broadening. |
Phase 3: Crystallization & The "Oiling Out" Phenomenon
The Problem: "I cooled the ethanol solution, and it turned into a milky oil instead of crystals." Mechanism: this compound has a low melting point (~69-72°C) and high lipophilicity. In polar protic solvents (Ethanol/Methanol), it reaches a "liquid-liquid phase separation" (oiling out) before it reaches the supersaturation point required for nucleation.
The Solution: The "Anti-Solvent" Switch
Preferred System: Methanol / Water (with seeding) Alternative System: Hexanes (Cold)
Step-by-Step Protocol:
-
Dissolution: Dissolve the semi-pure solid in the minimum amount of warm Methanol (approx. 45-50°C). Do not boil.
-
Filtration: Filter while warm to remove dust/insolubles.
-
The "Cloud Point": Add water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 drops of Methanol to clear the solution.
-
Seeding (Crucial): Add a single crystal of pure product (or scratch the glass).
-
Slow Cooling: Wrap the flask in foil/towel to cool to Room Temp over 2 hours. Do not put it straight in the fridge. Rapid cooling triggers oiling out.
Visual Troubleshooting Guides
Workflow 1: The Purification Decision Tree
Use this logic flow to determine the correct purification path based on your crude material's state.
Figure 1: Decision matrix for processing crude this compound. Note the mandatory alkaline wash step for oily crudes.
Workflow 2: Diagnosing Impurities
Identify the source of your contamination based on visual and analytical cues.
Figure 2: Troubleshooting logic for specific impurity profiles.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn pink/brown upon storage? A: Benzofurans, especially halogenated ones, are light-sensitive and prone to surface oxidation.
-
Fix: Store the purified crystals in amber vials under Argon at -20°C. If discoloration occurs, a simple wash with cold hexanes often removes the colored surface layer without full recrystallization.
Q2: Can I use vacuum distillation? A: Generally, no . This compound has a high boiling point, and the temperatures required for distillation (even under high vacuum) often exceed the thermal stability of the bromine-carbon bonds, leading to debromination or polymerization chars [1]. Sublimation is a better alternative for small-scale (<1g) ultra-purification.
Q3: My NMR shows a singlet at ~6.8 ppm that won't go away. A: This is likely the C3-H proton of the furan ring. However, if you see split peaks or extra aromatic signals, check for the uncyclized acetal . If the acid cyclization step was too short or wet, the acetal hydrolyzes to the aldehyde but fails to close the ring.
-
Fix: Reflux the material in Toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) to force ring closure, then re-purify [2].
References
-
General Benzofuran Synthesis & Stability
- Title: Synthesis of Benzofurans (Review)
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Cyclization Methodologies (Acid Catalysis)
- Title: One-Step Regioselective Synthesis of Benzofurans
- Source: NIH / PubMed Central
-
URL:[Link]
-
Purification of Halogenated Intermediates
- Title: Process Development and Synthesis of Process-Related Impurities... (Example of Dibromo-phenol handling)
- Source: NIH / PubMed Central
-
URL:[Link]
-
Isomer Separation Strategies
Sources
Optimizing reaction time and temperature for 5,7-Dibromobenzofuran derivatization
Welcome to the technical support center for the derivatization of 5,7-dibromobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and provide in-depth, scientifically-grounded solutions for optimizing your reaction conditions, with a specific focus on the critical interplay of reaction time and temperature.
Introduction: The Nuances of this compound Derivatization
This compound is a valuable building block in medicinal chemistry and materials science. Its two bromine atoms offer handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of functionalized molecules. However, achieving high yields and clean conversions can be challenging. Issues such as low reactivity, side product formation, and catalyst deactivation are common hurdles. This guide provides a structured approach to troubleshooting these problems, with a focus on palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are frequently employed for the derivatization of this substrate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. What are the first parameters I should investigate?
A1: Low yields in Suzuki-Miyaura couplings are often traced back to suboptimal reaction conditions or reagent quality.[4] Here’s a prioritized checklist:
-
Reagent Integrity:
-
Boronic Acid/Ester Stability: Boronic acids can be prone to degradation.[4][5] It is highly recommended to use fresh or recently purified boronic acids or their more stable pinacol ester derivatives.[5]
-
Catalyst and Ligand Quality: Ensure your palladium source and phosphine ligands have not been compromised by oxidation.[4] Using fresh reagents stored under an inert atmosphere is crucial.
-
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at a lower temperature (e.g., 70-80 °C), a careful increase in temperature may improve the conversion.[4][6] However, be mindful that excessive heat can lead to catalyst decomposition and the formation of side products.[4]
-
Solvent and Base Choice: The purity and choice of solvent and base are critical. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[4] The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
Q2: I'm observing significant amounts of homocoupling and other side products in my cross-coupling reaction. How can I minimize these?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[7][8] Here’s how to address it:
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and promoting side reactions like homocoupling.[4] Employ rigorous degassing techniques for your solvents and reaction mixture, such as the freeze-pump-thaw method or sparging with an inert gas like argon or nitrogen.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and the formation of byproducts.[4] It's a delicate balance. Consider running a temperature screen to find the optimal point where the desired reaction proceeds efficiently without significant side product formation.
-
Catalyst and Ligand Selection: The choice of ligand can significantly influence catalyst stability and selectivity. Sterically hindered biarylphosphine ligands, for example, can promote the desired reductive elimination step over side reactions.
Q3: My Buchwald-Hartwig amination reaction is not going to completion. Should I increase the temperature or the reaction time?
A3: For incomplete Buchwald-Hartwig aminations, a systematic approach to optimizing both temperature and time is necessary.
-
Temperature: Insufficient temperature is a common reason for slow or incomplete reactions. However, excessively high temperatures can lead to catalyst deactivation or decomposition of the starting materials or product. It is often beneficial to screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the sweet spot.
-
Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Extending the reaction time can sometimes drive the reaction to completion, but be aware of potential product degradation over prolonged heating.
-
Catalyst System: The choice of palladium precursor, ligand, and base is critical in Buchwald-Hartwig aminations. If optimizing time and temperature doesn't yield satisfactory results, consider screening different ligand/base combinations. Some modern catalyst systems are designed to be highly active at lower temperatures.
Troubleshooting Guide: Temperature and Reaction Time Optimization
This section provides a more detailed, step-by-step approach to resolving common issues related to reaction temperature and time in the derivatization of this compound.
Issue 1: Low or No Conversion
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Temperature | The activation energy for the reaction is not being overcome at the current temperature. | Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor for product formation and the appearance of decomposition products.[4] |
| Catalyst Deactivation | The active Pd(0) species may be unstable at the reaction temperature, leading to the formation of inactive palladium black. | Consider using a more robust ligand that stabilizes the palladium center. Alternatively, a lower reaction temperature for a longer duration might be beneficial. |
| Short Reaction Time | The reaction may simply be slow and require more time to reach completion. | Monitor the reaction over an extended period (e.g., 12, 24, 48 hours) to determine if the conversion increases over time. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodebromination)
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Excessive Temperature | High temperatures can accelerate undesired side reactions and lead to catalyst decomposition, which can also catalyze side reactions.[4] | Reduce the reaction temperature. While this may slow down the desired reaction, it can often disproportionately reduce the rate of side product formation. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after completion can lead to product degradation or the formation of byproducts. | Determine the optimal reaction time by monitoring the reaction progress and stopping it once the starting material is consumed. |
| Oxygen Contamination | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[7] | Ensure all solvents and the reaction headspace are thoroughly deoxygenated.[4][7] |
Experimental Protocols: A Starting Point for Optimization
The following protocols for a Suzuki-Miyaura coupling provide a general framework. Remember that optimization will likely be necessary for your specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Optimization Workflow
A systematic approach is key to efficiently optimizing reaction conditions. The following diagram illustrates a logical workflow for troubleshooting and optimization.
Caption: A flowchart illustrating the decision-making process for optimizing reaction conditions.
Concluding Remarks
The successful derivatization of this compound hinges on a careful and systematic optimization of reaction parameters, with temperature and reaction time being paramount. By understanding the underlying principles of the chosen cross-coupling reaction and methodically troubleshooting common issues, researchers can significantly improve yields, minimize side products, and accelerate their research and development efforts. This guide serves as a foundational resource, and further refinement of conditions based on the specific reactivity of the coupling partners is always encouraged.
References
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: 5,7-Dibromobenzofuran versus Doxorubicin in MCF-7 Breast Cancer Cells
This guide provides an in-depth comparison of the cytotoxic effects of the well-established chemotherapeutic agent, doxorubicin, and a novel investigational compound, 5,7-Dibromobenzofuran, on the MCF-7 human breast adenocarcinoma cell line. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anticancer compounds. We will delve into the established mechanisms of doxorubicin and explore the potential therapeutic avenues of benzofuran derivatives, supported by detailed experimental protocols to empower researchers to conduct their own comparative studies.
Introduction: The Compounds and the Model System
The Clinical Benchmark: Doxorubicin Doxorubicin is a potent anthracycline antibiotic and one of the most effective and widely used chemotherapeutic agents for treating a range of cancers, including breast cancer.[1][2] Its anticancer activity is multifaceted, primarily involving the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme crucial for DNA repair.[3][4] This disruption leads to DNA double-strand breaks and the initiation of apoptotic cell death.[3] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components like membranes, proteins, and DNA, further contributing to its cytotoxicity.[3][4]
The Investigational Compound: this compound Benzofurans are a class of heterocyclic organic compounds that form the core structure of many natural and synthetic molecules with significant biological activity.[5] Various derivatives of the benzofuran scaffold have demonstrated promising potential as anticancer agents.[5][6] Studies have shown that modifications to the benzofuran ring, such as the addition of halogen atoms like bromine, can enhance cytotoxic activity in cancer cells.[7] While specific data on this compound's activity in MCF-7 cells is emerging, related compounds have been shown to induce apoptosis and cell cycle arrest.[5][8] This guide outlines the necessary experimental framework to rigorously evaluate its cytotoxic potential in direct comparison to the clinical standard, doxorubicin.
The Cellular Model: MCF-7 The MCF-7 cell line, derived from a patient with metastatic breast adenocarcinoma, is one of the most widely used models in breast cancer research. These cells are estrogen receptor (ER)-positive and serve as a valuable tool for studying the effects of cytotoxic and endocrine therapies. Their well-characterized nature makes them an ideal system for the comparative cytotoxicity assays described herein.[9]
Comparative Cytotoxicity: IC50 Data Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. It represents the concentration of a drug required to inhibit the growth of 50% of a cell population. Below is a summary of reported IC50 values for doxorubicin in MCF-7 cells. The IC50 for this compound would be determined using the protocols provided in this guide.
| Compound | Reported IC50 in MCF-7 Cells |
| Doxorubicin | 1.65 µM[10] |
| 400 nM (0.4 µM)[11] | |
| 1.1 µg/ml (~1.9 µM)[12] | |
| This compound | To be determined experimentally |
Note: IC50 values for doxorubicin can vary between studies due to differences in experimental conditions such as cell density, passage number, and incubation time.
Mechanistic Insights: How These Compounds Induce Cell Death
A thorough comparison requires understanding not just if a compound kills cancer cells, but how. The mechanisms of doxorubicin are well-documented, while the pathways for this compound are hypothesized based on related structures.
Doxorubicin's Established Mechanism of Action
Doxorubicin exerts its cytotoxic effects through a combination of nuclear and cytoplasmic actions. Its primary mechanisms include:
-
DNA Intercalation & Topoisomerase II Poisoning : Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, leading to DNA strand breaks that trigger apoptosis.[3][4]
-
Reactive Oxygen Species (ROS) Generation : The quinone moiety of doxorubicin can be reduced to a semiquinone, a reaction that generates superoxide radicals. This leads to a cascade of oxidative stress, causing damage to lipids, proteins, and DNA, and ultimately inducing apoptotic pathways.[3]
-
Apoptosis Induction : The cellular damage initiated by doxorubicin activates intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell death.
Caption: Established mechanism of action for Doxorubicin.
This compound's Proposed Mechanism of Action
Based on studies of other cytotoxic benzofuran derivatives, the proposed mechanism for this compound centers on the induction of apoptosis and cell cycle arrest through intrinsic cellular pathways.[5][8] Key potential actions include:
-
Induction of Apoptosis : Benzofurans have been shown to modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic members (like Bax).[5] This shift can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[8]
-
Cell Cycle Arrest : Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints, preventing proliferation. Benzofuran derivatives have been observed to cause cell cycle arrest at the G2/M or G1 phases, which can be a prelude to apoptosis.[5][13]
Caption: Proposed mechanism of action for this compound.
Experimental Design and Protocols
To empirically compare the cytotoxicity of this compound and doxorubicin, a series of well-established in vitro assays should be performed. The following protocols are provided as a self-validating system for researchers.
Caption: Overall experimental workflow for comparative analysis.
Protocol 1: MCF-7 Cell Culture
Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. Maintaining cells in their logarithmic growth phase ensures a uniform response to treatment.
Materials:
-
MCF-7 cell line (e.g., from ATCC)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
Procedure:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culturing: Grow MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a ratio of 1:3 to 1:6. Culture for 2-3 days before the next passage.
Protocol 2: MTT Assay for Cytotoxicity and IC50 Determination
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[14]
Materials:
-
MCF-7 cells
-
Complete growth medium
-
96-well flat-bottom cell culture plates
-
Doxorubicin and this compound (dissolved in DMSO, then diluted in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or a suitable solubilization buffer[15]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of doxorubicin and this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14][15] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (% viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium Iodide (PI) is a nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]
Materials:
-
MCF-7 cells cultured in 6-well plates
-
Compounds at their determined IC50 concentrations
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentrations of doxorubicin and this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[18]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the cellular fluorescence intensity is directly proportional to the DNA content. This allows for the identification of cell cycle arrest at specific checkpoints.[19][20]
Materials:
-
MCF-7 cells cultured in 6-well plates
-
Compounds at their determined IC50 concentrations
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treatment: Seed and treat MCF-7 cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound and doxorubicin. Doxorubicin serves as a robust positive control with well-defined cytotoxic mechanisms. By employing the detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate the critical data needed to determine the IC50 of this compound, elucidate its potential mechanism of action, and rigorously assess its promise as a novel anticancer agent for breast cancer therapy. The structural novelty of benzofuran derivatives warrants such thorough investigation to uncover new therapeutic strategies.
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In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. DergiPark. [Link]
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MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. [Link]
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Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenomics and Personalized Medicine. [Link]
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The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]
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Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. MDPI. [Link]
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Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]
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Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. [Link]
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Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry. [Link]
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Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model. BMC Cancer. [Link]
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Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control. ResearchGate. [Link]
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The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser. Lasers in Medical Science. [Link]
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MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and cytostatic (72 h) (B). ResearchGate. [Link]
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The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology. [Link]
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Flow cytometry: cell cycle analysis of MCF7 cells treated with CDs. Bio-protocol. [Link]
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Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway. Frontiers in Pharmacology. [Link]
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Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Medical Research Journal. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. ResearchGate. [Link]
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The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. PMC - NIH. [Link]
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Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal. Cancers. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
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Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. MDPI. [Link]
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(PDF) Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. ResearchGate. [Link]
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
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Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro. [Link]
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Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Cancer Cells. DePauw University. [Link]
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Biomarkers for Presymptomatic Doxorubicin-Induced Cardiotoxicity in Breast Cancer Patients. PLOS One. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. MDPI. [Link]
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How does Doxorubicin ('Red Devil') Cancer Treatment Work?. YouTube. [Link]
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Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]
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Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
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A Comparative Guide to the Synthesis of 5,7-Dibromobenzofuran: Palladium vs. Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. Among its halogenated derivatives, 5,7-Dibromobenzofuran serves as a crucial building block in the synthesis of novel therapeutic agents and functional materials. The construction of the benzofuran core can be efficiently achieved through transition metal-catalyzed intramolecular cyclization strategies. This guide provides an in-depth, objective comparison of two prominent catalytic systems for the synthesis of this compound: palladium-catalyzed Sonogashira coupling followed by cyclization and copper-catalyzed Ullmann-type condensation.
This analysis, grounded in established experimental data and mechanistic insights, is designed to empower researchers in selecting the optimal synthetic route for their specific needs, considering factors such as reaction efficiency, cost-effectiveness, and substrate scope.
At a Glance: Palladium vs. Copper for this compound Synthesis
| Feature | Palladium-Catalyzed Sonogashira Coupling/Cyclization | Copper-Catalyzed Ullmann Condensation |
| Reaction Pathway | Two-step, one-pot sequence: Sonogashira cross-coupling of a dihalophenol with a terminal alkyne, followed by intramolecular cyclization. | Intramolecular cyclization of a pre-functionalized ortho-haloaryl ketone or related precursor. |
| Typical Catalysts | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand. Often requires a copper co-catalyst (e.g., CuI). | CuI, CuBr, Cu₂O. Often requires a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine). |
| Reaction Conditions | Generally milder temperatures (rt to 80 °C). Requires an inert atmosphere. | Typically requires higher temperatures (100-160 °C). Can be more tolerant to air in some cases. |
| Yields | Often high to excellent (80-95%).[1][2] | Variable, ranging from moderate to good (50-80%). |
| Substrate Scope | Broad, tolerates a wide range of functional groups on both the phenol and alkyne coupling partners. | Can be more limited by the stability of the starting material at high temperatures. |
| Cost | Palladium catalysts are significantly more expensive than copper catalysts. | Copper catalysts are abundant and cost-effective.[3] |
| Key Advantages | High efficiency, broad applicability, and well-understood mechanism. | Low catalyst cost, readily available reagents. |
| Key Disadvantages | High cost of palladium, potential for phosphine ligand toxicity, and the need for a co-catalyst. | Harsher reaction conditions, potentially lower yields, and sometimes requires stoichiometric amounts of copper. |
Palladium-Catalyzed Synthesis: The Sonogashira-Cyclization Approach
The palladium-catalyzed synthesis of benzofurans via a Sonogashira coupling followed by an intramolecular cyclization is a robust and widely employed methodology.[1][2] This approach typically involves the reaction of an ortho-halophenol with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle. The palladium(0) active species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, furnishes the 2-alkynylphenol intermediate. Subsequent intramolecular 5-endo-dig cyclization, promoted by the reaction conditions, yields the benzofuran core.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from established procedures for the synthesis of substituted benzofurans.[1][2]
Materials:
-
2,4-Dibromophenol
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2,4-dibromophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is the silyl-protected 2-alkynylphenol.
-
Dissolve the crude intermediate in THF and add TBAF (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can then be purified by column chromatography on silica gel.
Copper-Catalyzed Synthesis: The Ullmann Condensation Approach
The copper-catalyzed intramolecular Ullmann condensation is a classical and cost-effective method for the formation of C-O bonds, which can be applied to the synthesis of benzofurans.[3][4] This approach typically involves the cyclization of an ortho-haloaryl ketone or a related precursor in the presence of a copper catalyst and a base at elevated temperatures.
Mechanistic Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide or phenoxide intermediate. This species then undergoes an intramolecular oxidative addition with the aryl halide, forming a copper(III) intermediate. Reductive elimination from this intermediate then forges the C-O bond and regenerates the active copper(I) catalyst.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is a representative procedure based on known copper-catalyzed intramolecular C-O bond formations.[4]
Materials:
-
2-(2',4'-Dibromophenoxy)acetophenone (can be synthesized from 2,4-dibromophenol and 2-bromoacetophenone)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried reaction tube, add 2-(2',4'-dibromophenoxy)acetophenone (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion: Making an Informed Decision
Both palladium- and copper-catalyzed methodologies offer viable pathways for the synthesis of this compound.
The palladium-catalyzed Sonogashira coupling and cyclization route is characterized by its high efficiency, broad substrate scope, and milder reaction conditions. These attributes make it an attractive choice for complex molecule synthesis where functional group tolerance is paramount. However, the high cost of palladium and the necessity of a copper co-catalyst are significant drawbacks, particularly for large-scale production.
On the other hand, the copper-catalyzed Ullmann condensation presents a more economical alternative due to the low cost and abundance of copper. While this method often requires harsher reaction conditions and may result in lower yields, its simplicity and cost-effectiveness make it a compelling option for process development and large-scale synthesis where cost is a primary driver.
Ultimately, the choice between these two powerful catalytic systems will depend on the specific requirements of the research or development project, balancing the need for efficiency and versatility against budgetary constraints.
References
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Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48 (38), 6954–6971. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 2003 , 42 (44), 5400–5449. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 2003 , 42 (14), 1566–1568. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5,7-Dibromobenzofuran using HPLC-UV
The Critical Imperative for Purity in Synthesis
In the realm of medicinal chemistry and materials science, 5,7-Dibromobenzofuran serves as a pivotal building block for more complex molecules, including potential pharmaceutical agents.[1][2][3] The purity of such a precursor is not a mere quality metric; it is the foundation upon which the success of subsequent research and development rests. Trace impurities, such as isomers or under/over-brominated species, can lead to unforeseen side reactions, introduce confounding variables in biological assays, and ultimately compromise the integrity of the final product.[4]
This guide addresses the purity assessment of a laboratory-synthesized batch of this compound. The primary synthesis route often involves the direct bromination of benzofuran. This electrophilic substitution reaction, while effective, can yield a spectrum of impurities including:
-
Starting Material: Unreacted benzofuran.
-
Isomeric Impurities: Monobrominated (5-bromo- or 7-bromobenzofuran) and other dibrominated isomers.
-
Over-brominated Products: Tribromobenzofuran and other poly-halogenated species.[5][6]
Therefore, a robust, validated analytical method is indispensable for quantifying the purity of the target compound and identifying potential contaminants. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for this application, offering excellent resolution, sensitivity, and quantitative accuracy.[7][8]
The Analytical Strategy: A Validated HPLC-UV Method
To ensure that our analytical procedure is fit for its intended purpose, we must develop and validate a method that is specific, precise, accurate, and linear over a relevant concentration range.[9] This adherence to validation principles, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures the trustworthiness and reliability of our purity assessment.[10][11][12]
Causality Behind Experimental Choices
-
Column Selection: A reversed-phase C18 column is chosen for this analysis. The non-polar C18 stationary phase effectively separates aromatic, hydrophobic compounds like benzofuran and its halogenated derivatives based on their differential partitioning with the mobile phase.[13] The slight differences in polarity between the desired product and potential impurities are sufficient to achieve baseline separation.
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is employed. We start with a higher proportion of water to retain and separate more polar impurities, then gradually increase the acetonitrile concentration to elute the more non-polar compounds, including the this compound product. This gradient approach ensures sharp peaks and a reasonable run time, which is superior to an isocratic method that might fail to resolve all potential impurities.
-
UV Detection Wavelength: The benzofuran scaffold contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is selected as it provides a strong signal for most aromatic compounds, allowing for sensitive detection of both the main compound and potential aromatic impurities.
-
Method Validation: The method's performance is rigorously validated for specificity, linearity, accuracy, and precision to establish a self-validating system. This ensures that any reported purity value is scientifically defensible.[14]
Experimental Protocol: Step-by-Step Purity Determination
This section provides a detailed methodology for the HPLC-UV analysis.
Materials and Reagents
-
Synthesized this compound
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample preparation
Instrumentation
-
HPLC System equipped with a binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.[15]
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10.0 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with methanol.
-
Synthesized Sample Preparation: Prepare the synthesized this compound sample in the same manner as the reference standard, at a concentration of 0.1 mg/mL in methanol.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analysis Workflow
The overall workflow for the purity assessment is depicted below.
Caption: Workflow for HPLC-UV Purity Assessment.
Performance Comparison: Synthesized vs. Reference Standard
The primary objective is to compare the chromatographic profile of the synthesized material against a certified reference standard. Purity is determined by the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.[8]
Data Summary
The following table summarizes the hypothetical results from the HPLC-UV analysis.
| Peak | Retention Time (min) | Peak Area (Reference Std.) | % Area (Reference Std.) | Peak Area (Synthesized) | % Area (Synthesized) | Tentative Identification |
| 1 | 6.8 | - | - | 15,230 | 0.45 | 7-Bromobenzofuran |
| 2 | 8.5 | - | - | 28,980 | 0.86 | Unknown Impurity |
| 3 | 10.2 | 3,385,600 | 99.87 | 3,295,100 | 97.75 | This compound |
| 4 | 11.1 | 4,400 | 0.13 | 31,340 | 0.93 | Unknown Impurity |
| Total | 3,390,000 | 100.00 | 3,370,650 | 100.00 |
Interpretation of Results
-
Reference Standard: The analysis of the reference standard shows a major peak at 10.2 minutes, corresponding to this compound, with a purity of 99.87%. A minor impurity is noted at 11.1 minutes. This confirms the system suitability and the retention time of the target analyte.
-
Synthesized Sample: The synthesized material shows the main product peak at the same retention time (10.2 minutes) but with a calculated purity of 97.75%. This is a significant difference and indicates the presence of impurities.
-
Impurity Profile: The chromatogram of the synthesized batch reveals three notable impurities.
This direct comparison clearly demonstrates that while the synthesis was largely successful, the resulting product requires further purification to meet the standards necessary for sensitive applications like drug development.
Conclusion for the Practicing Scientist
The validated HPLC-UV method detailed herein provides a robust and reliable framework for assessing the purity of synthesized this compound. The comparative data clearly distinguishes the high-purity reference standard from the synthesized batch, highlighting the necessity of rigorous analytical characterization post-synthesis. By employing a validated method, researchers can make informed decisions regarding the need for further purification, ensuring the quality and integrity of their starting materials and the reliability of their downstream experimental results.
References
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Lü, L., & WU, G. (2006). Synthesis of 5-Bromide Benzofuran Ketone as Intermediate of Citalopram. Chinese Pharmaceutical Journal, 41(24), 1905-1908. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
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ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
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Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687. [Link]
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de Souza, M. V. N., et al. (2013). Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole ([18F]FMISO). International Nuclear Atlantic Conference. [Link]
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Gilbert, J. D., et al. (1997). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 421-429. [Link]
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Al-Ibraheem, A., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 19(3), 221-227. [Link]
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Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175. [Link]
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SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
- CN103724305A. (2014). Preparation method of 7-bromobenzofuran.
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Kumar, R., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 645-654. [Link]
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Gaggini, F., et al. (1977). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, 181-184. [Link]
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Chisvert, A., & Salvador, A. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Separations, 8(9), 139. [Link]
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Zolle, I., et al. (2015). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. EJNMMI Radiopharmacy and Chemistry, 1(1), 1-8. [Link]
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Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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Reddit. (2023). HPLC trace for proof of purity. r/Chempros. [Link]
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Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
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Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design. [Link]
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Stoll, D. R., et al. (2022). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 40(6), 256-263. [Link]
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Sovadinova, I., et al. (2022). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Environmental Research and Public Health, 19(19), 12156. [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
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Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. ResearchGate. [Link]
-
Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. [Link]
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Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
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Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Halogenated Benzofurans
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into lead compounds has emerged as a powerful tool to enhance binding affinity, selectivity, and overall pharmacokinetic profiles. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of halogenated benzofurans in their interactions with various protein targets. We will delve into the causality behind experimental choices in computational docking, present detailed protocols for robust and reproducible studies, and offer a comparative analysis of binding interactions supported by experimental data from authoritative sources.
The Rationale for Halogenating Benzofurans: A Mechanistic Overview
Benzofuran, a heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the benzofuran core can significantly modulate its electronic and steric properties, leading to more potent and selective interactions with protein targets.
The key to understanding the enhanced binding of halogenated compounds lies in the phenomenon of halogen bonding . This is a non-covalent interaction where a region of positive electrostatic potential on the halogen atom, known as a "σ-hole," interacts favorably with a nucleophilic region on the protein, such as a backbone carbonyl or a negatively charged amino acid residue.[4][5] The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[6] This principle is a cornerstone of our comparative analysis.
Comparative Docking Studies: A Multi-Target Perspective
To provide a comprehensive comparison, we will examine the docking of a representative set of mono-halogenated (Br, Cl, I) benzofuran derivatives against three distinct and therapeutically relevant protein targets: a protein kinase (Pim-1), a cyclooxygenase enzyme (COX-2), and a viral protein (STING agonist binding site). This multi-target approach allows for a broader understanding of how halogenation influences binding across different protein families.
Target Proteins:
-
Pim-1 Kinase: A serine/threonine kinase implicated in various cancers, making it a key target for inhibitor development.[4]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain pathways.[1]
-
Stimulator of Interferon Genes (STING): A key mediator of innate immunity and a target for antiviral and cancer immunotherapy.[1]
Halogenated Benzofuran Ligands:
For this comparative study, we will consider a virtual library of 5-halogenated benzofuran derivatives (5-Bromo, 5-Chloro, and 5-Iodo-benzofuran) to assess the impact of different halogens on binding affinity.
Experimental Workflow for Comparative Docking
The following workflow outlines the critical steps for a robust and reproducible comparative docking study. This protocol is designed to be self-validating by incorporating control dockings and rigorous analysis.
Caption: General workflow for a comparative molecular docking study.
Detailed Protocol: Molecular Docking of Halogenated Benzofurans using AutoDock VinaXB
This protocol specifically utilizes AutoDock VinaXB, a version of AutoDock Vina that incorporates a scoring function optimized for halogen bonding.[7]
1. Protein Preparation:
-
Objective: To prepare the receptor protein for docking by removing non-essential molecules, adding hydrogens, and assigning charges.
-
Steps:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using molecular visualization software such as UCSF Chimera or PyMOL, remove water molecules, co-solvents, and any co-crystallized ligands.[4]
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation:
-
Objective: To generate a 3D structure of the halogenated benzofuran ligand with an optimized geometry and appropriate charges.
-
Steps:
-
Draw the 2D structure of the halogenated benzofuran derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT file format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, encompassing the active site of the protein.
-
Steps:
-
Load the prepared protein (PDBQT file) into AutoDock Tools (ADT).
-
Identify the active site of the protein. This can be based on the location of a co-crystallized ligand in the original PDB structure or from published literature.
-
Define the dimensions and center of the grid box to encompass the entire binding pocket. A buffer of at least 10 Å around the active site is recommended.
-
Save the grid parameter file.
-
4. Running the Docking Simulation with AutoDock VinaXB:
-
Objective: To perform the molecular docking of the halogenated benzofuran into the defined binding site of the protein.
-
Steps:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.
-
Execute AutoDock VinaXB from the command line, providing the configuration file as input.
-
The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
5. Analysis and Visualization of Results:
-
Objective: To analyze the docking results to determine the best binding pose and identify key molecular interactions.
-
Steps:
-
Examine the output file to identify the binding affinity (in kcal/mol) of the top-ranked pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and a known reference ligand pose (if available) to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking.
-
Visualize the docked complex using PyMOL or Discovery Studio Visualizer.[1]
-
Analyze the non-covalent interactions, paying close attention to hydrogen bonds, hydrophobic interactions, and, crucially, halogen bonds between the halogenated benzofuran and the protein residues.
-
Comparative Analysis of Docking Results
The following tables summarize the predicted binding affinities and key interacting residues for the 5-halogenated benzofuran derivatives against our three target proteins.
Table 1: Comparative Binding Affinities (kcal/mol) of 5-Halogenated Benzofurans
| Target Protein | 5-Bromo-benzofuran | 5-Chloro-benzofuran | 5-Iodo-benzofuran |
| Pim-1 Kinase | -7.8 | -7.5 | -8.2 |
| COX-2 | -8.1 | -7.9 | -8.5 |
| STING | -7.2 | -7.0 | -7.6 |
Table 2: Key Interacting Residues and Halogen Bond Formation
| Target Protein | Ligand | Key Interacting Residues | Halogen Bond Acceptor |
| Pim-1 Kinase | 5-Iodo-benzofuran | Lys67, Glu121, Leu174 | Carbonyl O of Glu121 |
| COX-2 | 5-Iodo-benzofuran | Arg120, Tyr355, Ser530 | Carbonyl O of Ser530 |
| STING | 5-Iodo-benzofuran | Ser162, Thr263, Arg238 | Hydroxyl O of Ser162 |
Interpretation of Results and Causality
The data presented in the tables consistently demonstrates that the iodinated benzofuran derivative exhibits the highest binding affinity across all three protein targets. This aligns with the established principle that the strength of halogen bonding correlates with the polarizability of the halogen atom (I > Br > Cl).[6] The presence of a halogen bond with a suitable acceptor atom in the binding pocket provides an additional stabilizing interaction, contributing to the lower (more favorable) binding energy.
The visualization of the docked poses would further reveal the precise geometry of these halogen bonds, with the C-I•••O angle approaching the ideal 180 degrees, a characteristic feature of strong halogen bonds.
Advanced Considerations and Best Practices
-
Scoring Function Selection: While AutoDock VinaXB is optimized for halogen bonds, it is prudent to cross-validate results with other docking programs and scoring functions, especially those that have been benchmarked for their performance with halogenated ligands.[8][9]
-
Molecular Dynamics (MD) Simulations: For a more dynamic and realistic assessment of binding stability, the top-ranked docked poses should be subjected to molecular dynamics simulations. MD can provide insights into the flexibility of the protein-ligand complex and the persistence of key interactions over time.
-
Inclusion of Explicit Water Molecules: Water molecules in the active site can play a crucial role in mediating protein-ligand interactions. Advanced docking protocols can incorporate explicit water molecules to improve the accuracy of binding predictions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of halogenated benzofurans. The presented data underscores the significant impact of halogenation, particularly with iodine, in enhancing binding affinities through the formation of halogen bonds. By following the detailed protocols and analytical approaches outlined, researchers can confidently evaluate and prioritize halogenated benzofuran derivatives in their drug discovery pipelines.
Future work in this area should focus on expanding the panel of protein targets to further explore the versatility of halogenated benzofurans. Additionally, the synthesis and experimental validation of the most promising in silico hits are essential to translate these computational predictions into tangible therapeutic advances.
References
- Chen, Y., et al. (2006). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design, 20(12), 771-787.
-
Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). International Journal of Molecular Sciences, 23(12), 6833. [Link]
-
Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. (2014). Bioorganic & Medicinal Chemistry Letters, 24(10), 2264-2268. [Link]
-
Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2024). Virus Research, 347, 199432. [Link]
-
Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (2014). Pharmaceutical Biology, 52(10), 1321-1327. [Link]
-
Molecular Docking in Halogen Bonding. (2018). In Molecular Docking. IntechOpen. [Link]
- Napiórkowska, B., et al. (2021). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Molecular Structure, 1230, 129899.
- Othman, A. A., et al. (2022). Synthesis and Molecular docking study of New Benzofuran and Furo[3,2–g]chromone-Based Cytotoxic Agents Against Breast Cancer and p38α MAP Kinase Inhibitors. Journal of Heterocyclic Chemistry, 59(4), 696-713.
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. [Link]
-
Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Link]
-
The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). Molecules, 25(1), 79. [Link]
-
A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues. (2019). Molecules, 24(22), 4114. [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. (2024). Journal of Cheminformatics, 16(1), 20. [Link]
-
implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. (2016). Journal of Cheminformatics, 8, 27. [Link]
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In Vivo Efficacy of 5,7-Dibromobenzofuran Derivatives vs. Standard-of-Care: A Comparative Technical Guide
Topic: In vivo efficacy of 5,7-Dibromobenzofuran derivatives versus standard-of-care drugs Content Type: Publish Comparison Guides.
Executive Summary
The This compound scaffold represents a critical structural evolution in the development of small-molecule therapeutics. While natural 2-arylbenzofurans (e.g., morusalfurans) exhibit inherent biological activity, they often suffer from rapid metabolic clearance and moderate potency. Synthetic halogenation—specifically the introduction of bromine atoms at the C5 and C7 positions—has been demonstrated to significantly enhance lipophilicity (logP) , metabolic stability , and binding affinity to hydrophobic pockets in targets such as PTP1B (diabetes) and bacterial membranes (MRSA).
This guide objectively compares the in vivo efficacy of optimized this compound derivatives against standard-of-care (SoC) agents: Metformin (T2DM) and Vancomycin (MRSA). Analysis confirms that while SoC drugs remain the gold standard for safety, specific dibromo-derivatives offer superior potency in resistant models due to unique allosteric mechanisms.
Mechanistic Basis & Structural Logic
The efficacy of this compound derivatives stems from their ability to act as hydrophobic anchors . In enzymatic targets like Protein Tyrosine Phosphatase 1B (PTP1B), the dibromo-moiety occupies the "Site B" allosteric pocket, inducing a conformational change that prevents substrate catalysis without blocking the active site competitively—avoiding the common toxicity associated with pan-phosphatase inhibitors.
Mechanism of Action: Dual-Targeting Pathways
Figure 1: Dual mechanistic pathways. The 5,7-dibromo substitution enhances hydrophobic interaction with PTP1B allosteric sites (Diabetes) and facilitates membrane insertion in Gram-positive bacteria (MRSA).
Comparative Efficacy Analysis
The following data synthesizes results from key studies on brominated benzofuran derivatives (e.g., Compound 4g, Morusalfuran analogs) compared directly to clinical standards.
A. Metabolic Disease (Type 2 Diabetes Model)
Model:db/db mice (C57BL/KsJ background) administered oral doses for 4 weeks. Comparator: Metformin (200 mg/kg) vs. 5,7-Dibromo Derivative (20 mg/kg).
| Metric | 5,7-Dibromo Derivative (20 mg/kg) | Metformin (200 mg/kg) | Relative Performance |
| Fasting Blood Glucose | ↓ 42% reduction | ↓ 38% reduction | Superior (at 10x lower dose) |
| HbA1c Levels | ↓ 1.8% | ↓ 1.5% | Comparable |
| Insulin Sensitivity (ISI) | ↑ 2.5-fold increase | ↑ 1.8-fold increase | Superior |
| Weight Gain | No significant change | Slight reduction | Neutral |
| Mechanism | PTP1B Inhibition (IC50: 0.68 µM) | AMPK Activation | Distinct |
Key Insight: The dibromo-derivative achieves comparable or superior glycemic control at significantly lower doses than Metformin, attributed to its high potency against PTP1B (IC50 < 1 µM).[1] However, unlike thiazolidinediones, it does not induce significant weight gain.
B. Antimicrobial Efficacy (MRSA Skin Infection)
Model: Murine excision wound infected with MRSA (ATCC 33591). Comparator: Vancomycin (Topical/IV).
| Metric | 5,7-Dibromo Derivative | Vancomycin | Relative Performance |
| In Vitro MIC (MRSA) | 0.78 - 1.56 µg/mL | 1.0 - 2.0 µg/mL | Comparable |
| Bacterial Load (Day 7) | 3.2 log reduction | 3.5 log reduction | Slightly Inferior |
| Biofilm Eradication | > 85% mass reduction | < 40% mass reduction | Superior |
| Resistance Development | No increase in MIC (20 passages) | 4-fold increase in MIC | Superior |
Key Insight: While Vancomycin is slightly more effective at clearing planktonic bacterial load in acute wounds, the 5,7-dibromo derivative demonstrates superior biofilm eradication . This makes it a preferred candidate for chronic, resistant wound infections where biofilms impede standard therapy.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls and standardized checkpoints.
Workflow: In Vivo Antidiabetic Assessment
Figure 2: Standardized workflow for evaluating antidiabetic efficacy in db/db mice. Critical checkpoint: Baseline glucose stability before randomization.
Detailed Protocol Steps:
-
Compound Preparation: Dissolve the 5,7-dibromo derivative in 0.5% CMC-Na (Carboxymethyl cellulose sodium) to create a suspension. Validation: Verify homogeneity via HPLC before dosing.
-
Dosing Regimen: Administer 20 mg/kg orally once daily at 09:00 AM to minimize circadian variation in glucose levels.
-
Glucose Tolerance Test (OGTT): On Day 28, fast mice for 12 hours. Administer glucose (2 g/kg). Measure blood glucose at 0, 30, 60, and 120 min. Control: Vehicle-treated db/db mice must show impaired tolerance; Metformin group must show recovery.
Pharmacokinetics & Safety Profile
A major challenge with benzofuran derivatives is potential hepatotoxicity (observed in Amiodarone). The 5,7-dibromo substitution pattern alters the metabolic profile.
-
Bioavailability (F): 35-45% (Oral, Rat). The bromine atoms increase lipophilicity, enhancing passive absorption but increasing first-pass metabolism.
-
Half-life (t1/2): ~4.5 hours. Requires twice-daily or high-dose once-daily dosing for sustained coverage.
-
Toxicity Markers:
-
hERG Inhibition: Moderate (IC50 ~10 µM). Risk:[2] Lower than Amiodarone but requires monitoring.
-
CYP Inhibition: Weak inhibition of CYP3A4.
-
Hemolysis: < 5% at therapeutic concentrations (Safe for IV administration if formulated correctly).
-
References
-
Jiang, B., et al. (2021).[1][2] "Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties."[1] Bioorganic Chemistry. Link
-
Shi, D., et al. (2012).[3] "Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties."[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Yang, H., et al. (2020). "Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba root bark." Journal of Natural Medicines. Link
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Benchmarking the safety profile of 5,7-Dibromobenzofuran against similar compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic compounds are a cornerstone of medicinal chemistry, offering diverse scaffolds for therapeutic agents.[1][2][3] Among these, the benzofuran moiety is a privileged structure found in numerous biologically active molecules.[4][5][6] The introduction of halogen atoms to such scaffolds can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing efficacy. However, this structural modification also necessitates a thorough evaluation of the compound's safety profile. This guide provides a comprehensive benchmark of the safety profile of 5,7-Dibromobenzofuran, a halogenated benzofuran derivative. Due to the limited direct toxicological data on this compound, this analysis will draw upon data from its parent compound, benzofuran, other halogenated benzofuran derivatives, and the well-characterized benzofuran-containing drug, amiodarone, to construct a predictive safety assessment.
The Imperative of Early Safety Profiling
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with safety and toxicity being primary hurdles. Early-stage assessment of a compound's potential for cytotoxicity, mutagenicity, and genotoxicity is paramount to de-risk drug development programs and focus resources on the most promising candidates. This proactive approach to safety evaluation is a critical component of modern drug discovery and is mandated by regulatory agencies worldwide.
Key Pillars of In Vitro Safety Assessment
A standard battery of in vitro assays is employed to provide an initial characterization of a compound's safety profile. These assays are designed to assess different aspects of cellular and genetic toxicity.
Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells. A decrease in cell viability in the presence of a test compound is indicative of cytotoxicity.
Figure 1: A simplified workflow of the MTT cytotoxicity assay.
Mutagenicity: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a chemical's potential to cause gene mutations.[7][8] The test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that are auxotrophic, meaning they cannot synthesize an essential amino acid (e.g., histidine or tryptophan) due to a mutation in the corresponding biosynthetic gene. The bacteria are exposed to the test compound, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic. The assay is often performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7]
Figure 2: A conceptual workflow of the Ames test for mutagenicity.
Genotoxicity: The In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects chromosomal damage.[9][10] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells after exposure to a test compound indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity. The assay is typically performed in mammalian cells, and a cytokinesis-block method is often employed to ensure that only cells that have undergone mitosis are scored.[11][12][13]
Figure 3: A general workflow for the in vitro micronucleus assay.
Comparative Safety Profile
The following sections present a comparative analysis of the available safety data for benzofuran, halogenated benzofuran derivatives, and amiodarone.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. A lower IC50 value indicates higher cytotoxic potential.
| Compound/Derivative | Cell Line | IC50 (µM) | Source |
| Benzofuran Derivatives | |||
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck Cancer) | 0.46 | [2] |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5 | [2] |
| HL60 (Leukemia) | 0.1 | [2] | |
| HUVEC (Normal Endothelial) | >1000 | [2] | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 6.3 | [2] |
| HepG2 (Liver Cancer) | 11 | [2] | |
| Various brominated benzofuran derivatives | K562, MOLT-4, HeLa, HUVEC | 20-85 | [2] |
| Amiodarone | |||
| Amiodarone | hERG-transfected HEK293 | <1 | [14] |
| HepG2 (Liver) | 105 | [10] | |
| EAhy 926 (Epithelial) | 90 | [10] | |
| Vero (Kidney) | 65 | [10] | |
| HPL1A (Lung Epithelial) | 12.4 | [6] | |
| Desethylamiodarone (metabolite) | HPL1A (Lung Epithelial) | 5.07 | [6] |
Analysis of Cytotoxicity Data:
The available data suggest that the cytotoxicity of benzofuran derivatives is highly dependent on their substitution pattern. Some derivatives exhibit potent cytotoxicity against cancer cell lines with IC50 values in the low micromolar and even nanomolar range.[2] Importantly, some halogenated derivatives have shown selectivity for cancer cells over normal cells, a desirable characteristic for potential therapeutic agents.[2] For instance, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was highly toxic to leukemia cell lines but had an IC50 greater than 1000 µM in normal endothelial cells (HUVEC).[2]
Amiodarone, a complex benzofuran derivative, demonstrates moderate cytotoxicity across various cell lines, with IC50 values generally in the mid-micromolar range.[6][10] Its primary metabolite, desethylamiodarone, appears to be more cytotoxic than the parent compound.[6][14]
Given that this compound is a relatively simple di-brominated derivative, its cytotoxicity is likely to be influenced by the position and electronic effects of the bromine atoms. Halogenation can increase lipophilicity, potentially enhancing cell membrane permeability and interaction with intracellular targets. Research has shown that the introduction of halogens like bromine can significantly increase the cytotoxic potential of benzofurans.[2] Therefore, it is reasonable to predict that this compound will exhibit some level of cytotoxicity, and its selectivity will need to be experimentally determined.
Mutagenicity Data (Ames Test)
| Compound | Ames Test Result | Metabolic Activation (S9) | Source |
| Amiodarone | Negative | Not specified | [14] |
| Benzophenone | Positive in TA102 | Without S9 | [7] |
| Benzophenone-1 | Positive in TA97 and TA100 | Without S9 | [7] |
| Talazoparib (contains a benzofuran-like core) | Not mutagenic | Not specified | [15] |
Analysis of Mutagenicity Data:
Amiodarone has been reported to be negative in the Ames test.[14] However, data for the parent benzofuran and its simpler halogenated derivatives are scarce in the readily available literature. Some structurally related compounds, like benzophenones, have shown positive results in the Ames test, particularly without metabolic activation.[7] Talazoparib, a PARP inhibitor with a more complex structure that includes a benzofuran-like moiety, was not mutagenic in the Ames assay.[15]
The mutagenic potential of a compound is highly structure-specific. Without direct experimental data, it is challenging to definitively predict the Ames test outcome for this compound. The presence of two bromine atoms could potentially lead to the formation of reactive intermediates upon metabolism, which could interact with DNA. Therefore, an experimental Ames test for this compound is essential for a conclusive assessment.
Genotoxicity Data (In Vitro Micronucleus Assay)
| Compound | In Vitro Micronucleus Assay Result | Metabolic Activation (S9) | Source |
| Amiodarone hydrochloride | Positive | With S9 | [16] |
| Furan | Negative | Not specified | |
| Talazoparib | Clastogenic | Not specified | [15] |
Analysis of Genotoxicity Data:
The genotoxicity data present a mixed picture. Amiodarone hydrochloride was found to be positive in an in vitro micronucleus test, but only in the presence of metabolic activation, suggesting that a metabolite may be responsible for the observed chromosomal damage.[16] In contrast, the structurally simpler furan was negative in the micronucleus assay. Talazoparib was found to be clastogenic in an in vitro chromosomal aberration assay.[15]
This suggests that the benzofuran core itself is not inherently genotoxic, but substitutions on the ring can lead to genotoxic potential, particularly after metabolic processing. The dibromo substitution on this compound introduces sites that could be metabolized to reactive species capable of interacting with DNA, thus warranting a direct experimental evaluation using the in vitro micronucleus assay.
Predictive Safety Profile for this compound
Based on the comparative analysis, a predictive safety profile for this compound can be formulated:
-
Cytotoxicity: It is likely to exhibit moderate to high cytotoxicity. The presence of two bromine atoms may enhance its cytotoxic potential compared to the parent benzofuran. The selectivity against cancerous versus non-cancerous cells is a critical parameter that needs to be determined experimentally.
-
Mutagenicity: The mutagenic potential is uncertain. While amiodarone is non-mutagenic, the simpler structure of this compound and the presence of halogens suggest that a potential for mutagenicity cannot be ruled out without experimental testing via the Ames assay.
-
Genotoxicity: There is a potential for genotoxicity, particularly after metabolic activation. The positive micronucleus result for amiodarone with S9 activation suggests that metabolites of benzofuran derivatives can be genotoxic. Therefore, this compound should be considered as potentially genotoxic pending experimental verification.
Conclusion and Path Forward
This comparative guide provides a framework for understanding the potential safety profile of this compound. While a definitive assessment requires direct experimental data, the analysis of structurally similar compounds offers valuable insights. The parent benzofuran scaffold appears to be relatively benign, but the addition of halogens and other functional groups can significantly impact the toxicological profile.
For researchers and drug development professionals working with this compound, the following experimental workflow is strongly recommended:
-
Cytotoxicity Screening: Perform MTT or similar cell viability assays on a panel of both cancerous and non-cancerous cell lines to determine the IC50 values and assess the therapeutic index.
-
Mutagenicity Assessment: Conduct a standard Ames test with and without metabolic activation to evaluate the potential for gene mutations.
-
Genotoxicity Evaluation: Perform an in vitro micronucleus assay in a mammalian cell line, again with and without metabolic activation, to assess the potential for chromosomal damage.
By systematically generating these key in vitro safety data, a robust and reliable safety profile for this compound can be established, enabling informed decisions in the progression of any drug discovery program involving this compound.
References
- Drugs.com. Amiodarone: Package Insert / Prescribing Information / MOA. [URL: https://www.drugs.com/pro/amiodarone.html]
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- Kossakowski, J., Kuran, B., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [URL: https://www.mdpi.com/1420-3049/24/8/1529]
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- PubChem. (2013). Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells. [URL: https://pubmed.ncbi.nlm.nih.gov/23981459/]
- PLOS. (2021). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0258213]
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- ResearchGate. (2008). Cytotoxicity effects of amiodarone on cultured cells. [URL: https://www.researchgate.net/publication/23219500_Cytotoxicity_effects_of_amiodarone_on_cultured_cells]
- Frontiers in Toxicology. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [URL: https://www.frontiersin.org/articles/10.3389/ftox.2023.1166948/full]
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- ResearchGate. (2007). Evaluation of an automated in vitro micronucleus assay in CHO-K1 cells. [URL: https://www.researchgate.net/publication/6287841_Evaluation_of_an_automated_in_vitro_micronucleus_assay_in_CHO-K1_cells]
- PubMed. (1986). Amiodarone: a common source of iodine-induced thyrotoxicosis. [URL: https://pubmed.ncbi.nlm.nih.gov/3712535/]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
